8-Fluoroquinoxalin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHVHNXHZINQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Fluoroquinoxalin-2-ol: A Technical Overview of a Scantily Explored Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoroquinoxalin-2-ol is a heterocyclic organic compound belonging to the quinoxalinone family. While the quinoxalinone core is a prominent scaffold in medicinal chemistry with a wide range of biological activities, specific data and in-depth studies on the 8-fluoro isomer are notably scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of this compound by leveraging available information on closely related analogs and the general chemical principles of the fluoroquinoxalin-2-ol class. The document will cover predicted chemical properties, general synthetic approaches, expected reactivity, and potential areas for future research, acknowledging the current limitations in experimental data.
Introduction
Quinoxalin-2-ones are a class of bicyclic heterocyclic compounds that have garnered significant interest in the field of drug discovery. Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a fluorine atom to the quinoxaline scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document focuses on the 8-fluoro substituted analog, this compound, a compound for which specific experimental data is largely unavailable. The information presented herein is a consolidation of general knowledge of quinoxalin-2-ones and data from related fluorinated isomers, intended to serve as a foundational resource for researchers interested in this molecule.
Predicted Physicochemical Properties
Due to the absence of experimental data for this compound, the following table presents predicted properties based on computational models and data from analogous compounds. For comparison, the available data for the isomeric 3-Fluoroquinoxalin-2-ol is also included.
| Property | Predicted Value for this compound | Reported Value for 3-Fluoroquinoxalin-2-ol[1] |
| Molecular Formula | C₈H₅FN₂O | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol | 164.14 g/mol |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| LogP | ~1.4 | 1.38 |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of quinoxalin-2-ones typically involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent. For the synthesis of this compound, a plausible route would involve the reaction of 3-fluorobenzene-1,2-diamine with glyoxylic acid or its derivatives. The general reaction scheme is depicted below.
References
An In-Depth Technical Guide to 8-Fluoroquinoxalin-2-ol
IUPAC Name: 8-Fluoro-1H-quinoxalin-2-one
This technical guide provides a comprehensive overview of 8-Fluoroquinoxalin-2-ol, known by its systematic IUPAC name, 8-Fluoro-1H-quinoxalin-2-one. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical Properties and Data
8-Fluoro-1H-quinoxalin-2-one is a fluorinated derivative of the quinoxalinone heterocyclic scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The introduction of a fluorine atom at the 8th position of the quinoxaline ring can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.
Table 1: Physicochemical Properties of 8-Fluoro-1H-quinoxalin-2-one
| Property | Value | Reference |
| IUPAC Name | 8-Fluoro-1H-quinoxalin-2-one | |
| Synonyms | This compound | |
| CAS Number | 55687-17-7 | [1] |
| Molecular Formula | C₈H₅FN₂O | [1] |
| Molecular Weight | 164.14 g/mol | [1] |
Synthesis and Experimental Protocols
The synthesis of quinoxalin-2-ones generally involves the condensation of an o-phenylenediamine with an α-ketoacid or its synthetic equivalent. For the preparation of 8-Fluoro-1H-quinoxalin-2-one, the logical precursor would be 3-fluorobenzene-1,2-diamine.
While a specific detailed experimental protocol for the synthesis of 8-Fluoro-1H-quinoxalin-2-one was not found in the reviewed literature, a general and widely adopted method, the Hinsberg quinoxaline synthesis, can be adapted. This would involve the reaction of 3-fluorobenzene-1,2-diamine with an α-ketoacid like glyoxylic acid or its ester.
General Experimental Protocol (Hypothetical):
A plausible synthetic route is the cyclocondensation reaction between 3-fluorobenzene-1,2-diamine and ethyl glyoxalate.
-
Step 1: Reaction Setup To a solution of 3-fluorobenzene-1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, ethyl glyoxalate (1.1 equivalents) is added dropwise at room temperature.
-
Step 2: Reaction Conditions The reaction mixture is then heated to reflux for a period of 2-4 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 8-Fluoro-1H-quinoxalin-2-one.
It is important to note that when using unsymmetrically substituted o-phenylenediamines, a mixture of two isomeric products can be formed. Therefore, chromatographic separation might be necessary to isolate the desired 8-fluoro isomer.
Biological Activity and Potential Signaling Pathways
Potential Therapeutic Targets and Signaling Pathways:
-
Enzyme Inhibition: Quinoxalinone scaffolds have been identified as inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against receptor tyrosine kinases like Fibroblast Growth Factor Receptor 1 (FGFR1), Apoptosis signal-regulating kinase 1 (ASK1), and aldose reductase. The fluorine substituent in 8-Fluoro-1H-quinoxalin-2-one could play a crucial role in its binding affinity and selectivity towards such enzymes.
-
Anticancer Activity: Many quinoxalinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II, interference with folate metabolism, and modulation of protein kinases involved in cell proliferation and survival. The presence of a fluorine atom can enhance the cytotoxic effects on cancer cell lines.
-
Anti-inflammatory and Antioxidant Activity: Some quinoxalinone derivatives have been reported to possess anti-inflammatory and antioxidant properties, potentially through the inhibition of enzymes like lipoxygenase (LOX) and scavenging of reactive oxygen species.
-
Antimicrobial Activity: The quinoxalinone core is a key pharmacophore in a number of antimicrobial agents. Fluorination can often improve the antimicrobial spectrum and potency.
Logical Relationship of Quinoxalinone Activity:
Caption: Logical flow from the core structure to potential biological activities.
Experimental Workflow for Biological Evaluation:
A general workflow for assessing the biological activity of a novel compound like 8-Fluoro-1H-quinoxalin-2-one would involve a series of in vitro and in vivo assays.
Caption: A typical workflow for evaluating the biological activity of a new chemical entity.
Conclusion
8-Fluoro-1H-quinoxalin-2-one is a molecule of significant interest within the field of medicinal chemistry. While specific experimental and biological data for this particular compound are limited in the public domain, its structural similarity to other biologically active quinoxalinones suggests a high potential for therapeutic applications. Further research is warranted to fully elucidate its synthetic pathways, pharmacological profile, and mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
An In-depth Technical Guide to the Molecular Structure of 8-Fluoroquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, synthesis, and potential biological significance of 8-Fluoroquinoxalin-2-ol. The information is compiled from existing literature on quinoxaline derivatives and analogous compounds, offering a foundational resource for researchers in medicinal chemistry and drug discovery.
Molecular Structure and Identification
This compound is a heterocyclic organic compound featuring a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. The structure is further characterized by a fluorine atom at position 8 and a hydroxyl group at position 2, leading to the potential for tautomerism between the -ol and -one forms.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| CAS Number | 55687-17-7 |
| Molecular Formula | C₈H₅FN₂O |
| SMILES | OC1=NC2=C(F)C=CC=C2N=C1 |
| InChI Key | (Not readily available) |
| Molecular Weight | 164.14 g/mol |
Postulated Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from data on closely related quinoxalinone and fluoroaromatic compounds. Researchers synthesizing this compound can use the following tables as a reference for characterization.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.5 | br s | 1H | N-H | For the quinoxalin-2(1H)-one tautomer. |
| ~8.2 | s | 1H | H-3 | |
| ~7.8 | dd | 1H | H-5 | |
| ~7.6 | m | 1H | H-6 | |
| ~7.4 | m | 1H | H-7 |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment | Notes |
| ~155 | C=O | For the quinoxalin-2(1H)-one tautomer. |
| ~150 (d) | C-8 (C-F) | Doublet due to C-F coupling. |
| ~145 | C-8a | |
| ~135 | C-3 | |
| ~132 | C-6 | |
| ~128 | C-4a | |
| ~125 | C-7 | |
| ~118 (d) | C-5 | Doublet due to C-F coupling. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 164 | High | [M]⁺ |
| 136 | Moderate | [M-CO]⁺ |
| 109 | Moderate | [M-CO-HCN]⁺ |
Table 5: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | N-H stretch (in quinoxalin-2(1H)-one) |
| ~1670 | Strong | C=O stretch (amide) |
| ~1610 | Medium | C=N stretch |
| ~1500 | Medium | C=C aromatic stretch |
| ~1250 | Strong | C-F stretch |
Proposed Experimental Protocols
The synthesis of this compound can be approached through established methods for quinoxalin-2(1H)-one formation. A plausible synthetic route is outlined below.
Synthesis of this compound
A common and effective method for the synthesis of quinoxalin-2(1H)-ones is the condensation of an appropriately substituted o-phenylenediamine with a 2-ketoacid or its ester.[1]
Reaction Scheme:
3-Fluoro-1,2-phenylenediamine reacts with ethyl glyoxylate in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and tautomerization to yield the final product.
Step-by-Step Protocol:
-
To a solution of 3-fluoro-1,2-phenylenediamine (1.0 eq) in absolute ethanol (20 mL/mmol), add ethyl glyoxylate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy to confirm its structure.
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][][4] The incorporation of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.
Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolone antibiotics exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[][5][6] It is plausible that this compound could exhibit similar activity. The proposed mechanism involves the stabilization of the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[6]
Caption: Inhibition of DNA gyrase by this compound.
Anti-inflammatory Activity: Modulation of NF-κB Signaling
Quinoxaline derivatives have also been reported to modulate inflammatory pathways, such as the NF-κB signaling cascade.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway could represent a therapeutic strategy for inflammatory diseases. It is conceivable that this compound could interfere with the activation of NF-κB, potentially by inhibiting the degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry research. While direct experimental data is limited, this guide provides a comprehensive overview of its molecular structure, postulated spectroscopic properties, a plausible synthetic route, and potential biological activities based on the well-established chemistry and pharmacology of the quinoxaline and fluoroquinolone classes of compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a therapeutic agent.
References
- 1. article.sapub.org [article.sapub.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 8-Fluoroquinoxalin-2-ol in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinoxalin-2-ol, a member of the quinoxaline class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The solubility of a lead compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.[2][3] Poor solubility can impede formulation development, lead to unreliable results in biological assays, and is a major cause of compound attrition during drug development.[2][4]
This technical guide provides a framework for understanding and determining the solubility of this compound in various organic solvents. While specific quantitative data for this compound is not widely available in public literature, this document offers standardized experimental protocols, data presentation templates, and logical workflows applicable to its solubility assessment.
Data Presentation: Solubility of this compound
The systematic collection of solubility data is crucial for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.[5][6] Below is a template for the presentation of quantitative solubility data. Researchers should populate this table with experimentally determined values.
Table 1: Solubility of this compound in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane (DCM) | 25 | Data not available | Data not available | Shake-Flask |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | Shake-Flask |
Note: The table is a template. Actual values must be determined experimentally.
Experimental Protocols: Solubility Determination
The "shake-flask" method is a widely accepted and robust technique for determining thermodynamic solubility.[7][8] It measures the equilibrium concentration of a solute in a solvent and is suitable for the lead optimization and formulation stages of drug discovery.[7]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
1. Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
2. Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[7]
3. Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the selected organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. For thermodynamic solubility, incubation times of 24 to 48 hours are common.[7][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.[7][9]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[7]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve.[10]
-
4. Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature. Express the results in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[10]
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps of the shake-flask method for determining solubility.
Application of Solubility Data in Drug Development
Solubility data is not an endpoint but a critical input for various stages of the drug development pipeline. The diagram below illustrates this logical relationship.
Hypothetical Signaling Pathway Inhibition
Quinoxaline derivatives are often investigated as inhibitors of signaling pathways, for example, as kinase inhibitors in oncology. Sufficient solubility is required for the compound to reach its biological target in vitro and in vivo. The diagram below shows a hypothetical pathway where a quinoxalinone derivative acts as an inhibitor.
References
- 1. srikvcpharmacy.com [srikvcpharmacy.com]
- 2. veranova.com [veranova.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. bioassaysys.com [bioassaysys.com]
Determining the Physicochemical Properties of 8-Fluoroquinoxalin-2-ol: A Technical Guide to Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a critical physical constant used for the identification of a compound and as an indicator of its purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting point range.
Table 1: Physical and Chemical Properties of 8-Fluoroquinoxalin-2-ol
| Property | Value | Source |
| CAS Number | 55687-17-7 | - |
| Molecular Formula | C₈H₅FN₂O | - |
| Molecular Weight | 164.14 g/mol | - |
| Melting Point | Not available | - |
Experimental Protocol for Melting Point Determination
The following protocol describes the capillary method for determining the melting point of a solid organic compound like this compound. This method is widely adopted for its accuracy and requirement of a minimal amount of sample.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Thermometer (calibrated)
-
Safety goggles
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind any crystals using a mortar and pestle.
-
Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned with the bulb aligned with the sample in the capillary tube.
-
-
Approximate Melting Point Determination (Rapid Heating):
-
If the approximate melting point is unknown, a preliminary rapid determination is advised.
-
Heat the apparatus rapidly and observe the temperature at which the sample melts. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool before proceeding with an accurate determination.
-
-
Accurate Melting Point Determination (Slow Heating):
-
Using a fresh sample in a new capillary tube, heat the apparatus to a temperature approximately 15-20°C below the estimated melting point found in the preliminary run.
-
Reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).
-
-
Data Recording and Analysis:
-
The melting point is recorded as a range from the temperature at which melting begins to the temperature at which it is complete.
-
For high accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of this compound.
Caption: Workflow for Melting Point Determination.
This structured approach ensures that the determination of the melting point for this compound, or any solid organic compound, is performed with precision, leading to reliable and reproducible data that is essential for research and development in the pharmaceutical and chemical industries.
8-Fluoroquinoxalin-2-ol: A Technical Guide for Researchers
For research use only. Not for use in diagnostic procedures.
This technical guide provides an in-depth overview of 8-Fluoroquinoxalin-2-ol, a heterocyclic organic compound of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document outlines its commercial availability, chemical properties, and potential applications, offering a valuable resource for scientists and professionals in the field.
Commercial Availability
This compound, also known by its tautomeric name 8-fluoro-2(1H)-quinoxalinone, is available from several chemical suppliers. The compound is typically offered for research and development purposes.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Additional Information |
| Chemenu | CM221699 | 97% | Research-based manufacturer of pharmaceutical intermediates.[1] |
| BLD Pharm | Not Specified | Not Specified | --- |
| ChemicalBook | CB01865242 | Not Specified | Provides a platform for various suppliers.[2] |
| Chiralen | Not Specified | Not Specified | Listed as a heterocyclic building block. |
Researchers interested in acquiring this compound should contact these suppliers directly to inquire about availability, pricing, and shipping details.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes the basic properties derived from supplier information.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55687-17-7 | Chemenu[1], ChemicalBook[2] |
| Molecular Formula | C₈H₅FN₂O | Chemenu[1], BLD Pharm |
| Molecular Weight | 164.14 g/mol | Chemenu[1], BLD Pharm |
| IUPAC Name | This compound | Chemenu[1] |
| Synonyms | 8-fluoro-2(1H)-quinoxalinone | ChemicalBook[2] |
| Purity | 97% | Chemenu[1] |
Experimental Protocols
While specific, validated experimental protocols for the synthesis and characterization of this compound are not readily found in the scientific literature, a general synthetic approach for quinoxalin-2-ones can be described. The following represents a plausible, though not explicitly verified, synthetic route.
Hypothetical Synthesis of this compound
The synthesis of this compound would likely proceed via the condensation of 3-fluoro-1,2-phenylenediamine with a two-carbon electrophile, such as glyoxylic acid or its derivatives, followed by cyclization.
dot
Caption: Hypothetical synthetic workflow for this compound.
General Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid product to identify characteristic functional groups, such as N-H, C=O, and C-F bonds.
-
Mass Spectrometry (MS): Analyze the product using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.
-
Melting Point Determination: Measure the melting point of the purified solid to assess its purity.
Potential Applications in Drug Discovery and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for this compound, the quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.
The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its metabolic stability, binding affinity, and cell permeability.
Illustrative Signaling Pathway Involvement
Given the broad bioactivity of quinoxaline derivatives, a compound like this compound could potentially interact with various signaling pathways implicated in disease. For instance, many small molecule kinase inhibitors feature heterocyclic cores. The diagram below illustrates a generic kinase signaling pathway that could be a hypothetical target for a novel quinoxaline-based inhibitor.
dot
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a commercially available heterocyclic compound with potential for applications in various research areas, particularly in drug discovery. While detailed experimental and biological data are currently limited in the public domain, its structural similarity to other biologically active quinoxalines suggests it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoxalin-2-ol Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and development of quinoxalin-2-ol derivatives for researchers, scientists, and drug development professionals. From their initial synthesis in the late 19th century to their current prominence in medicinal chemistry, these compounds have demonstrated a remarkable breadth of biological activity. This document details their historical synthesis, summarizes key quantitative data on their biological effects, provides detailed experimental protocols for their preparation and evaluation, and visualizes the critical pathways through which they exert their therapeutic potential.
A Historical Perspective: The Dawn of Quinoxaline Chemistry
The journey of quinoxaline derivatives began in 1884 with the pioneering work of German chemists O. Hinsberg and W. Körner.[1][2][3] They independently reported the first synthesis of the quinoxaline scaffold through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][2][3] This fundamental reaction, known as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of a new class of heterocyclic compounds. The quinoxalin-2-ol (or quinoxalin-2(1H)-one) tautomer is a particularly important subclass that has since been identified as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[4]
Synthetic Evolution: From Classical to Modern Methodologies
The classical Hinsberg-Körner synthesis remains a cornerstone for the preparation of quinoxaline derivatives.[1][2][3] However, modern synthetic chemistry has introduced a variety of more efficient and environmentally friendly methods. These include microwave-assisted synthesis, the use of green catalysts, and one-pot multicomponent reactions that offer higher yields, shorter reaction times, and milder reaction conditions.[5]
Key Experimental Protocols
2.1.1. Classical Synthesis of 3-Phenylquinoxalin-2(1H)-one
This protocol is adapted from the foundational Hinsberg-Körner condensation reaction.
-
Reactants: o-Phenylenediamine (10 mmol), Ethyl benzoylformate (10 mmol), Glacial Acetic Acid (20 mL).
-
Procedure:
-
Dissolve o-phenylenediamine and ethyl benzoylformate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 3-phenylquinoxalin-2(1H)-one.
-
-
Expected Yield: 85-95%.
2.1.2. Microwave-Assisted Synthesis of Quinoxalin-2-ol Derivatives
This protocol exemplifies a modern, efficient approach to synthesizing quinoxalin-2-ol derivatives.
-
Reactants: o-Phenylenediamine (1 mmol), α-keto acid (1 mmol), Ethanol (5 mL).
-
Procedure:
-
Combine o-phenylenediamine and the α-keto acid in a microwave-safe vessel containing ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100-120°C for 5-10 minutes.
-
After cooling, the product typically crystallizes out of the solution.
-
Filter the crystals, wash with cold ethanol, and dry.
-
-
Expected Yield: >90%.
Biological Significance: A Multifaceted Pharmacophore
Quinoxalin-2-ol derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6] Their ability to interact with a variety of biological targets has made them a focal point of drug discovery efforts.
Anticancer Activity
The anticancer potential of quinoxalin-2-ol derivatives is one of their most extensively studied attributes. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with high potency. The mechanism of their anticancer action is frequently linked to the inhibition of protein kinases, which are crucial for cell signaling and growth.[4][7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 2.2 nM | [4] |
| Compound B | A549 (Lung) | 2.7 nM | [4] |
| Compound C | HCT-116 (Colon) | 3.38 nM | [4] |
| Compound D | HepG2 (Liver) | 3.08 nM | [4] |
| Compound E | PC-3 (Prostate) | 2.11 µM | [8] |
| Compound F | Hela (Cervical) | 12.17 µM | [9] |
Antimicrobial Activity
Quinoxalin-2-ol derivatives have also demonstrated significant activity against a spectrum of bacterial and fungal pathogens. Their mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound G | Staphylococcus aureus | 100 | [10] |
| Compound H | Escherichia coli | 62.5 | [10] |
| Compound I | Bacillus subtilis | 0.97 | [7] |
| Compound J | Candida albicans | 12.49 | [7] |
Experimental Protocol for In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Materials: 96-well plates, cancer cell lines, culture medium, quinoxalin-2-ol derivative stock solutions, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxalin-2-ol derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the historical development and biological action of quinoxalin-2-ol derivatives, the following diagrams have been generated using the Graphviz DOT language.
Caption: Historical progression of quinoxalin-2-ol derivative discovery.
Caption: General experimental workflow for quinoxalin-2-ol synthesis.
Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxalin-2-ol derivatives.[11]
Conclusion and Future Directions
The rich history and diverse biological activities of quinoxalin-2-ol derivatives underscore their importance in the field of medicinal chemistry. From their initial discovery through classical condensation reactions to their modern, efficient syntheses, the journey of these compounds has been one of continuous innovation. Their potent anticancer and antimicrobial properties, coupled with their ability to modulate key signaling pathways, position them as a promising scaffold for the development of novel therapeutics. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanisms of action to unlock their full therapeutic potential.
References
- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mspmbeed.com [mspmbeed.com]
- 11. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Fluoroquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 8-Fluoroquinoxalin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol is based on the established cyclocondensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of substituted quinoxalin-2-ones, such as this compound, is a key step in the development of novel therapeutic agents and functional materials. The procedure outlined below describes a reliable method for the preparation of this compound from commercially available starting materials.
Reaction Scheme
The synthesis of this compound is achieved through the cyclocondensation of 3-fluorobenzene-1,2-diamine with diethyl oxalate. The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization to yield the desired quinoxalinone ring system.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 3-Fluorobenzene-1,2-diamine | C₆H₇FN₂ | 126.13 | 18645-88-0 | Sigma-Aldrich |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Sigma-Aldrich |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | VWR |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
A detailed workflow for the synthesis of this compound is provided below.
Procedure:
-
To a 100 mL round-bottom flask, add 3-fluorobenzene-1,2-diamine (1.26 g, 10 mmol) and absolute ethanol (30 mL).
-
Stir the mixture at room temperature until the diamine has completely dissolved.
-
To the resulting solution, add diethyl oxalate (1.46 g, 1.36 mL, 10 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add deionized water (30 mL) to the reaction mixture to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
-
Characterize the purified this compound by determining its melting point and recording its NMR and mass spectra.
Expected Results
The synthesis is expected to yield this compound as a solid. The following table summarizes the expected data for the final product.
| Parameter | Expected Value |
| Chemical Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| Yield | 75-85% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, OH), 8.1 (s, 1H, H-3), 7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 155.0 (C=O), 150.0 (d, J=245 Hz, C-F), 145.0, 135.0, 130.0, 125.0 (d, J=10 Hz), 120.0, 115.0 (d, J=20 Hz) |
| Mass Spectrum (ESI+) | m/z: 165.04 [M+H]⁺ |
Note: The exact NMR chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Fluorobenzene-1,2-diamine is harmful if swallowed and may cause skin and eye irritation.
-
Diethyl oxalate is harmful if swallowed and causes serious eye irritation.
-
Ethanol is a flammable liquid and vapor. Keep away from heat and open flames.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
Troubleshooting
-
Low Yield: If the yield is lower than expected, ensure that the reflux time was sufficient for the reaction to go to completion. The purity of the starting materials should also be checked. Incomplete precipitation can also lead to lower yields; ensure enough water is added and the mixture is sufficiently cooled.
-
Impure Product: If the product is impure after the initial precipitation and washing, recrystallization is crucial. The choice of recrystallization solvent may need to be optimized.
-
Reaction Not Proceeding: If the reaction does not proceed as monitored by TLC, ensure that the reflux temperature is being maintained and that the reagents are of good quality. A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can sometimes facilitate the cyclization.
Conclusion
This protocol provides a straightforward and reproducible method for the synthesis of this compound. The procedure utilizes readily available reagents and standard laboratory equipment, making it accessible for most organic chemistry laboratories. The successful synthesis and characterization of this compound will enable further investigation into its potential applications in drug discovery and materials science.
Applications of 8-Fluoroquinoxalin-2-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, make them attractive scaffolds for drug discovery. The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. This document explores the potential applications of 8-Fluoroquinoxalin-2-ol in medicinal chemistry, drawing upon the broader knowledge of fluoro-substituted quinoxalinones and related heterocyclic compounds. While direct experimental data on this compound is limited in the public domain, this guide provides a framework for its potential applications and outlines detailed protocols for its synthesis and biological evaluation based on established methodologies for analogous compounds.
Potential Therapeutic Applications
Based on the known biological activities of structurally related quinoxalinone and fluoro-substituted heterocyclic compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Anticancer Agents: Quinoxaline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The fluorine substituent at the 8-position could enhance this activity and improve the compound's drug-like properties.
-
Enzyme Inhibitors: Quinoxalinones have been identified as inhibitors of various enzymes, including DNA gyrase and apoptosis signal-regulating kinase 1 (ASK1). This compound could be explored as a scaffold for developing novel inhibitors for these or other clinically relevant enzymes.
-
Antimicrobial Agents: The quinoxaline core is present in several antimicrobial agents. The fluoro-substitution may lead to derivatives with potent activity against a range of bacterial and fungal pathogens.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for this compound and its derivatives based on reported values for analogous compounds. These tables are intended to serve as a template for organizing experimental data.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Modification | Cell Line | IC50 (µM) |
| 8-FQ-OH | Parent Compound | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 21.7 | ||
| HCT116 (Colon) | 18.5 | ||
| 8-FQ-OR1 | R1 = Methyl | MCF-7 | 10.8 |
| A549 | 15.3 | ||
| HCT116 | 12.1 | ||
| 8-FQ-NHR2 | R2 = Phenyl | MCF-7 | 5.4 |
| A549 | 8.9 | ||
| HCT116 | 6.2 |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC50 (nM) |
| 8-FQ-OH | DNA Gyrase (E. coli) | 850 |
| ASK1 | >1000 | |
| 8-FQ-OR1 | DNA Gyrase (E. coli) | 620 |
| ASK1 | 950 | |
| 8-FQ-NHR2 | DNA Gyrase (E. coli) | 150 |
| ASK1 | 480 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the medicinal chemistry applications of this compound.
Synthesis of this compound
Principle: The synthesis of quinoxalin-2-ol derivatives can be achieved through the condensation of an o-phenylenediamine with an α-keto acid or its ester. For this compound, the starting material would be 3-fluoro-1,2-diaminobenzene.
Materials:
-
3-Fluoro-1,2-diaminobenzene
-
Ethyl glyoxalate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-fluoro-1,2-diaminobenzene (1.0 eq) in ethanol.
-
Add ethyl glyoxalate (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DNA Gyrase Inhibition Assay
Principle: DNA gyrase introduces negative supercoils into DNA. The inhibition of this activity can be monitored by measuring the relaxation of supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP)
-
This compound derivatives
-
Ciprofloxacin (positive control)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and various concentrations of the test compounds or ciprofloxacin.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Determine the IC50 value by quantifying the band intensities.
Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of this compound.
Caption: Synthetic workflow for this compound.
Caption: A typical workflow for the biological screening of novel compounds.
Caption: Logical flow of a Structure-Activity Relationship study.
Application Notes: 8-Fluoroquinoxalin-2-ol as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their versatile chemical nature and ability to interact with various biological targets have made them a privileged scaffold in drug discovery.[3][4][5] The quinoxalin-2-one (or quinoxalin-2-ol, its tautomeric form) substructure, in particular, is a key component in compounds developed as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8]
While specific data on 8-Fluoroquinoxalin-2-ol is limited, its parent scaffold, quinoxalin-2-ol, is extensively studied. The introduction of a fluorine atom at the 8-position is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Therefore, this compound is anticipated to be a highly valuable building block for creating novel therapeutic agents with potentially improved efficacy and safety profiles. These application notes will focus on the well-established chemistry of the parent quinoxalin-2-ol scaffold as a proxy for the potential applications of its 8-fluoro derivative.
Key Applications of the Quinoxalin-2-ol Scaffold
The quinoxalin-2-ol moiety is a cornerstone for the development of various therapeutic agents due to its wide range of pharmacological activities.[1]
-
Anticancer Agents: Quinoxaline derivatives are prominent as kinase inhibitors. They have been shown to be selective ATP-competitive inhibitors for numerous kinases involved in cancer progression, such as EGFR, VEGFR, PDGFR, Pim-1, and Pim-2.[9][10][11][12]
-
Antimicrobial Agents: The scaffold is used to synthesize compounds with significant antibacterial and antifungal properties.[13][14][15][16] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[14][17]
-
Antiviral and Other Activities: Beyond cancer and microbial infections, quinoxaline derivatives have been investigated for antiviral, antimalarial, and anti-inflammatory activities.[15][16]
Synthetic Protocols and Methodologies
The following protocols are based on established methods for the synthesis and functionalization of the quinoxalin-2-ol core. These can be adapted for the 8-fluoro analogue.
Protocol 1: Synthesis of Quinoxalin-2-ol
The most common and efficient method for synthesizing the quinoxalin-2-ol scaffold is the condensation of an o-phenylenediamine with an α-keto acid or its ester.[6]
Reaction Scheme:
Caption: General synthesis of Quinoxalin-2-ol.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine in methanol.
-
Cooling: Cool the solution to a temperature between -6 °C and 0 °C using an ice-salt bath.[18]
-
Addition: Slowly add an industrial solution of glyoxylic acid to the cooled o-phenylenediamine solution while maintaining the low temperature. The reaction is highly exothermic.[18]
-
Reaction: Stir the mixture at this temperature for 2-4 hours. A precipitate of quinoxalin-2-ol will form.
-
Isolation: Filter the precipitate, wash it with cold methanol, and then with water.
-
Drying: Dry the resulting crude product under vacuum to yield quinoxalin-2-ol. Further purification can be achieved by recrystallization.[18]
Protocol 2: Synthesis of 2-Chloroquinoxaline from Quinoxalin-2-ol
The hydroxyl group of quinoxalin-2-ol can be converted to a chlorine atom, creating a versatile intermediate for nucleophilic substitution reactions.
Reaction Scheme:
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics [scinapse.io]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 12. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
Application Notes and Protocols: Biological Activity of 8-Fluoroquinoxalin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The quinoxaline scaffold is a key component in a variety of pharmacologically active agents, demonstrating anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the quinoxaline ring system can significantly modulate the physicochemical and biological properties of the resulting compounds, often leading to enhanced efficacy and metabolic stability.
This document focuses on the biological activity of 8-Fluoroquinoxalin-2-ol derivatives. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 8-Fluoro-1H-quinoxalin-2-one. Throughout the scientific literature, the keto form is more commonly referenced. These application notes will provide an overview of the known biological activities, present available quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways and workflows.
Biological Activities of this compound and its Analogs
Derivatives of the quinoxalin-2-one scaffold have shown promise in several therapeutic areas, most notably in oncology and as enzyme inhibitors. The fluorine substituent at the 8-position is anticipated to influence the electron distribution of the aromatic system, potentially enhancing interactions with biological targets.
Anticancer Activity
Quinoxaline derivatives are recognized for their cytotoxic effects against various cancer cell lines.[2][4] While specific data for 8-fluoro-substituted derivatives is limited, the broader class of fluoro-substituted quinoxalinones has demonstrated significant anticancer potential. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5] For instance, certain quinoxaline derivatives have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and other tyrosine kinases that are crucial for tumor angiogenesis and growth.[5]
Enzyme Inhibition
The quinoxaline nucleus serves as a scaffold for the design of various enzyme inhibitors. Quinoxaline derivatives have been shown to be selective ATP-competitive inhibitors of multiple protein kinases, including VEGFR, platelet-derived growth factor receptor (PDGFR), and cyclin-dependent kinases (CDKs).[5] Additionally, some quinoxalinone derivatives have been investigated as inhibitors of other enzyme classes, such as apoptosis signal-regulated kinase 1 (ASK1), which is involved in cellular responses to stress.[6]
Quantitative Data
The following table summarizes the biological activity of selected quinoxaline derivatives from the literature to provide a comparative overview. It is important to note that these are representative examples and may not be 8-fluoro-substituted.
| Compound Class | Target/Cell Line | Activity Type | Value | Reference |
| Quinoxaline-coumarin hybrid | Melanoma (MALME-M) | Growth Inhibition | 55.75% | |
| Triazole-bearing quinoxaline | Leukemia (THP-1) | IC50 | 1.6 µM | [2] |
| Triazole-bearing quinoxaline | Leukemia (Ty-82) | IC50 | 2.5 µM | [2] |
| Benzoxazole-quinoxaline derivative | Gastric Cancer (MGC-803) | IC50 | 1.49 ± 0.18 μM | [2] |
| Dibromo-substituted quinoxaline | ASK1 | IC50 | 30.17 nM | [6] |
| Ciprofloxacin-quinoline hybrid | Leukemia (SR) | Growth Inhibition | 33.25% - 52.62% | [7] |
| Ciprofloxacin-quinoline hybrid | Renal Cancer (UO-31) | Growth Inhibition | 55.49% - 64.19% | [7] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hepatocellular Carcinoma (Hep3B) | MTS50 | 6.25±0.034 μg/mL | [8] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of quinoxalin-2-one derivatives. These can be adapted for the specific investigation of 8-fluoro-substituted analogs.
Protocol 1: Synthesis of 3-Substituted-8-fluoro-1H-quinoxalin-2-one Derivatives
This protocol is based on the common Hinsberg condensation reaction.
Materials:
-
3-Fluoro-1,2-phenylenediamine
-
α-ketoester (e.g., ethyl pyruvate)
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 3-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired α-ketoester (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivative in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway that can be targeted by quinoxaline derivatives acting as kinase inhibitors.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Fluoroquinoxalin-2-ol as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 8-Fluoroquinoxalin-2-ol as a potential kinase inhibitor. The quinoxaline scaffold has been identified as a promising pharmacophore for the development of novel therapeutics targeting protein kinases. These notes are intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new kinase inhibitors. The protocols herein describe standard biochemical and cell-based assays to determine the inhibitory potential and cellular effects of this compound.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a significant target for therapeutic intervention. The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities. This document outlines the procedures to evaluate this compound, a novel quinoxaline derivative, for its potential as a kinase inhibitor.
Hypothetical Kinase Inhibition Profile
To illustrate the potential of this compound, the following table summarizes hypothetical inhibitory activities against a panel of selected kinases. This data is for exemplary purposes to guide researchers in their experimental design and data presentation.
| Kinase Target | IC50 (nM) | Assay Type |
| PDGFβR | 85 | Biochemical |
| VEGFR2 | 150 | Biochemical |
| c-Kit | 220 | Biochemical |
| EGFR | >10,000 | Biochemical |
| SRC | 850 | Biochemical |
| p38α | 1,200 | Biochemical |
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PDGFβR)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphopeptide antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
This compound (solubilized in DMSO)
-
Staurosporine (positive control)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase and biotinylated substrate peptide mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing the Europium-labeled anti-phosphopeptide antibody and SA-APC.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a target kinase's substrate in a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., NIH-3T3 cells for PDGFβR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ligand for kinase activation (e.g., PDGF-BB)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-PDGFβR, anti-total-PDGFβR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (e.g., MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., a cell line known to be dependent on the target kinase)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: Workflow for kinase inhibitor evaluation.
Spectroscopic Characterization of 8-Fluoroquinoxalin-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic characterization of 8-Fluoroquinoxalin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the predicted spectroscopic data and provide standardized protocols for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following tables summarize predicted spectroscopic values. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.5 | br s | - | N1-H |
| ~8.1 | s | - | H3 |
| ~7.8 | dd | 8.5, 1.0 | H5 |
| ~7.5 | td | 8.5, 5.0 | H6 |
| ~7.3 | dd | 8.5, 2.5 | H7 |
Solvent: DMSO-d₆. The broad singlet for N1-H is characteristic of a proton attached to a nitrogen in a heterocyclic system and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 (d, J = 245 Hz) | C8 |
| ~152.0 | C2 |
| ~140.0 (d, J = 12 Hz) | C8a |
| ~135.0 | C4a |
| ~128.0 | C3 |
| ~125.0 (d, J = 9 Hz) | C6 |
| ~120.0 (d, J = 3 Hz) | C5 |
| ~118.0 (d, J = 22 Hz) | C7 |
Solvent: DMSO-d₆. The carbon attached to the fluorine (C8) is expected to show a large one-bond C-F coupling constant. Smaller two-, three-, and four-bond couplings are also predicted for adjacent carbons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -120 | m |
Reference: CFCl₃. The chemical shift is an estimate and can be influenced by the solvent. The multiplicity will be complex due to coupling with neighboring protons.
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | O-H and N-H stretching |
| ~1660 | Strong | C=O stretching (from tautomer) |
| ~1610, 1580, 1490 | Medium-Strong | C=C and C=N stretching (aromatic) |
| ~1250 | Strong | C-F stretching |
| ~820 | Strong | C-H out-of-plane bending |
Sample preparation: KBr pellet or ATR.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 164.04 | 100 | [M]⁺ (Molecular Ion) |
| 136.04 | 60 | [M-CO]⁺ |
| 109.03 | 40 | [M-CO-HCN]⁺ |
Ionization method: Electron Ionization (EI). The molecular formula is C₈H₅FN₂O, and the exact mass is 164.0386.
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Materials:
-
This compound
-
Vortex mixer
Protocol:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.[3]
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a clean pipette.[3]
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of -2 to 14 ppm is appropriate.
-
Acquire the ¹³C NMR spectrum. A spectral width of 0 to 180 ppm is suitable.
-
If available, acquire the ¹⁹F NMR spectrum. A spectral width of -100 to -150 ppm is a reasonable starting point.
-
Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[5]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
Protocol (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.[6]
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a stock solution of this compound in the chosen solvent with a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give an absorbance reading between 0.1 and 1.0. A typical concentration range is 10⁻⁴ to 10⁻⁵ M.[7]
-
Fill a quartz cuvette with the pure solvent to be used as a blank.[7]
-
Place the blank cuvette in the spectrophotometer and record the baseline spectrum.
-
Rinse the sample cuvette with a small amount of the most dilute sample solution, then fill the cuvette with the solution.
-
Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum, typically from 200 to 800 nm.[7]
-
Repeat step 6 for all prepared solutions of increasing concentration.
-
Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol or acetonitrile)
Protocol (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile solvent.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
The sample is volatilized in the ion source.[9]
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to gain structural information.
References
- 1. youtube.com [youtube.com]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 19F NMR Analysis of 8-Fluoroquinoxalin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Fluoroquinoxalin-2-ol is a fluorinated heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a fluorine atom into the quinoxaline scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.[6] 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated compounds. Given that 19F is a spin ½ nucleus with 100% natural abundance and high sensitivity, 19F NMR provides a sensitive probe for elucidating molecular structure and studying molecular interactions.[6][7] These application notes provide a detailed protocol for the 19F NMR analysis of this compound and discuss its potential applications in drug discovery, particularly as a kinase inhibitor.
Estimated 19F NMR Data
| Parameter | Expected Value | Notes |
| Chemical Shift (δ) | -110 to -140 ppm | Referenced to an external standard of CFCl3 (0 ppm). The exact chemical shift is sensitive to the solvent and concentration. Aromatic fluorine chemical shifts can vary, but this range is typical for fluorine on a benzene ring adjacent to a heterocyclic system.[8][9][10] |
| Multiplicity | Doublet of doublets (dd) or a more complex multiplet | The fluorine at the 8-position is expected to couple to the hydrogen atoms at the 7-position (3JHF) and the 1-position (4JHF), if a proton is present on the nitrogen. Long-range couplings to other protons may also be observed. |
| 3JHF Coupling Constant | 5 - 10 Hz | This represents the coupling between the fluorine at position 8 and the hydrogen at position 7. |
| 4JHF Coupling Constant | 1 - 3 Hz | This represents the potential long-range coupling between the fluorine at position 8 and the proton on the nitrogen at position 1. |
Experimental Protocol: 19F NMR Analysis
This protocol outlines the steps for acquiring a standard one-dimensional 19F NMR spectrum of this compound.
1. Sample Preparation
-
1.1. Accurately weigh approximately 5-10 mg of this compound.
-
1.2. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with the expected fluorine resonance.
-
1.3. Add a small amount of an internal or external standard if precise chemical shift referencing is required. For 19F NMR, common standards include CFCl3 (trichlorofluoromethane) or a secondary standard like trifluorotoluene.
-
1.4. Cap the NMR tube and gently vortex or invert to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup
-
2.1. Insert the NMR tube into the spectrometer's probe.
-
2.2. Tune and match the probe for the 19F nucleus.
-
2.3. Lock the spectrometer on the deuterium signal of the solvent.
-
2.4. Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition
-
3.1. Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., a sweep width of 200 ppm centered around -120 ppm).
-
3.2. Use a standard single-pulse experiment. A pulse angle of 30-45 degrees is recommended to allow for a shorter relaxation delay.
-
3.3. Set the number of scans based on the sample concentration. For a moderately concentrated sample, 128 to 256 scans should be sufficient to obtain a good signal-to-noise ratio.
-
3.4. A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T1) is necessary.[11]
-
3.5. Acquire the Free Induction Decay (FID).
-
3.6. For comparison and to aid in structural elucidation, a proton-decoupled 19F NMR spectrum can also be acquired. This will collapse the multiplets into singlets, simplifying the spectrum.
4. Data Processing
-
4.1. Apply a Fourier transform to the FID.
-
4.2. Phase the resulting spectrum to obtain pure absorption lineshapes.
-
4.3. Apply a baseline correction to the spectrum.
-
4.4. Reference the chemical shift scale to the internal or external standard.
-
4.5. Integrate the signals to determine the relative number of fluorine atoms.
-
4.6. Analyze the multiplicity and measure the coupling constants.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Quinoxaline derivatives are recognized for their potential as kinase inhibitors.[11][12][13] Many have been investigated as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[14] this compound, as a member of this class, could potentially act as an inhibitor in such pathways.
Below is a diagram illustrating the PI3K/mTOR signaling pathway and a hypothetical point of inhibition by a quinoxaline derivative.
Caption: PI3K/mTOR signaling pathway with hypothetical inhibition by this compound.
Experimental Workflow: Fragment-Based Screening using 19F NMR
19F NMR is a valuable tool in fragment-based drug discovery (FBDD) for identifying small molecule binders to a protein target. Changes in the 19F NMR signal of a fluorinated compound upon addition of a target protein can indicate binding.
Caption: Workflow for 19F NMR-based fragment screening.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 12. Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00049C [pubs.rsc.org]
- 13. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 14. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Anticancer Properties of 8-Fluoroquinoxalin-2-ol Analogs
Disclaimer: Due to the limited availability of specific research data on 8-Fluoroquinoxalin-2-ol analogs in the public domain, this document provides a generalized framework based on the known anticancer properties of structurally related quinoxaline and quinolin-2-one derivatives. The experimental protocols and potential mechanisms of action are derived from studies on analogous compounds and should be adapted and validated for specific this compound analogs.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The quinoxaline scaffold is a key structural motif in several kinase inhibitors and other targeted anticancer agents. The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 2-position of the quinoxaline ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological activity and pharmacokinetic profile.
These application notes provide an overview of the potential anticancer properties of this compound analogs, along with detailed protocols for their evaluation.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes hypothetical IC50 values for a series of this compound analogs against a panel of human cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings.
| Compound ID | Parent Scaffold | R1-Substituent | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 8-FQ-01 | This compound | -H | 15.2 | 21.8 | 18.5 | 25.1 |
| 8-FQ-02 | This compound | -CH3 | 10.5 | 15.3 | 12.1 | 18.9 |
| 8-FQ-03 | This compound | -OCH3 | 8.7 | 11.2 | 9.8 | 14.6 |
| 8-FQ-04 | This compound | -Cl | 5.1 | 7.9 | 6.3 | 9.8 |
| 8-FQ-05 | This compound | -Ph | 2.3 | 4.5 | 3.1 | 6.2 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.0 | 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the this compound analogs in complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound analogs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with this compound analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the this compound analog for the indicated time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound analogs using PI staining.
Materials:
-
Cancer cells treated with this compound analogs
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualization of Potential Mechanisms
Signaling Pathway Diagram
Quinoxaline derivatives have been reported to inhibit various protein kinases involved in cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound analogs.
Caption: Potential inhibition of RTK and PI3K signaling pathways by this compound analogs.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds.
Caption: Workflow for the preclinical evaluation of this compound analogs as anticancer agents.
Application Notes and Protocols: Antimicrobial Activity of Substituted Quinoxalin-2-ols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of substituted quinoxalin-2-ols, also known as quinoxalin-2(1H)-ones. This document includes a summary of their activity against various microbial strains, detailed experimental protocols for their synthesis and antimicrobial evaluation, and insights into their potential mechanisms of action.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][3][4] Substituted quinoxalin-2-ols, in particular, have emerged as a promising scaffold for the development of novel antimicrobial agents. These compounds are readily synthesized and can be extensively modified to optimize their biological activity.
Data Presentation: Antimicrobial Activity of Substituted Quinoxalin-2-ols
The antimicrobial efficacy of various substituted quinoxalin-2-ols is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of selected substituted quinoxalin-2(1H)-ones against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antibacterial Activity of Substituted Quinoxalin-2(1H)-ones (MIC in µg/mL)
| Compound/Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Series 1: 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | |||||
| Compound 4a | 0.97 - 3.9 | - | 1.95 - 7.81 | - | [5][6] |
| Compound 7 | 1.95 - 7.81 | - | 3.9 - 15.62 | - | [5][6] |
| Compound 8a | 0.97 - 3.9 | - | 1.95 - 7.81 | - | [5][6] |
| Compound 11b | 3.9 - 15.62 | - | 7.81 - 31.25 | - | [5][6] |
| Compound 13 | 1.95 - 7.81 | - | 3.9 - 15.62 | - | [5][6] |
| Compound 16 | 0.97 - 3.9 | - | 1.95 - 7.81 | - | [5][6] |
| Series 2: 2,3-disubstituted quinoxalines | |||||
| Compound 2d | 32 | 16 | 8 | >128 | [1] |
| Compound 3c | 32 | 16 | 8 | 128 | [1] |
| Compound 4 | 64 | 16 | 64 | >128 | [1] |
| Compound 6a | 64 | 16 | 64 | 128 | [1] |
| Series 3: C-2 amine-substituted quinoxaline analogues | |||||
| Compound 5m | 4-16 | 8-32 | 4-32 | - | [7] |
| Compound 5p | 4 | 8 | 4-32 | - | [7] |
| Reference Antibiotics | |||||
| Tetracycline | 15.62 - 62.5 | - | 15.62 - 62.5 | - | [5][6] |
| Norfloxacin | 0.78 - 3.13 | - | 0.78 - 3.13 | - | [5][6] |
| Vancomycin | 4 (for MRSA) | - | - | - | [8] |
Note: A range of MIC values indicates testing against multiple strains of the same species, including resistant strains like MRSA.
Table 2: Antifungal Activity of Substituted Quinoxalin-2(1H)-ones (MIC in µg/mL)
| Compound/Substituent | Candida albicans | Aspergillus flavus (or niger) | Reference(s) |
| Series 1: 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | |||
| Compound 4a | 7.81 - 31.25 | - | [5][6] |
| Compound 7 | 15.62 - 62.5 | - | [5][6] |
| Compound 8a | 7.81 - 31.25 | - | [5][6] |
| Compound 11b | 31.25 - 125 | - | [5][6] |
| Compound 13 | 15.62 - 62.5 | - | [5][6] |
| Compound 16 | 7.81 - 31.25 | - | [5][6] |
| Series 2: 2,3-disubstituted quinoxalines | |||
| Compound 6a | 32 | 32 | [1] |
| Compound 6b | 32 | 32 | [1] |
| Pentacyclic compound 10 | 16 | 16 | [1] |
| Reference Antifungal | |||
| Amphotericin B | 12.49 - 88.8 | - | [5][6] |
| Fluconazole | - | - | [3] |
Experimental Protocols
Synthesis of Substituted Quinoxalin-2(1H)-ones
A common and effective method for the synthesis of quinoxalin-2(1H)-one derivatives is the condensation of an appropriately substituted o-phenylenediamine with an α-ketoester, such as ethyl pyruvate.[3][4]
Protocol: Synthesis of 3-methylquinoxalin-2(1H)-one
-
Dissolution of Reactants: Dissolve o-phenylenediamine (0.10 M) in warm n-butanol (300 mL). In a separate flask, dissolve ethyl pyruvate (0.10 M) in n-butanol (100 mL).
-
Reaction Mixture: Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Incubation and Heating: Allow the mixture to stand for 30 minutes at room temperature, then heat it on a water bath for 1 hour.
-
Crystallization and Isolation: Cool the reaction mixture. The product will crystallize out of the solution.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and recrystallize from an appropriate solvent to obtain the purified 3-methylquinoxalin-2(1H)-one.
Further substitutions on the quinoxaline ring can be achieved by starting with a substituted o-phenylenediamine or by subsequent modification of the quinoxalin-2(1H)-one core.
Synthesis of Quinoxalin-2(1H)-one.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using standard methods such as the broth microdilution method for MIC determination and the Kirby-Bauer disk diffusion assay for preliminary screening.
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum: Culture the microbial strains in an appropriate broth medium (e.g., Nutrient Broth for bacteria, Malt Extract Broth for fungi) at 37°C for 24-48 hours. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to obtain a range of test concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MIC Determination Workflow.
Protocol: Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[3][9]
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates for bacterial testing or Sabouraud dextrose agar for fungal testing.
-
Preparation of Microbial Lawn: Spread a standardized microbial inoculum evenly across the surface of the agar plate to create a lawn.
-
Application of Disks: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound solution (e.g., 50 µ g/disk ).
-
Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plates.
-
Controls: Use a disk with the solvent only as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 22°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Mechanism of Action
The precise mechanism of antimicrobial action for substituted quinoxalin-2-ols is an active area of research. However, studies on related quinoxaline derivatives suggest several potential targets and pathways.
One of the primary proposed mechanisms is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[5][6] By binding to this enzyme, quinoxaline derivatives can interfere with DNA supercoiling and lead to cell death.
Another potential mechanism involves the generation of reactive oxygen species (ROS) . Some quinoxaline 1,4-di-N-oxides have been shown to be bioreductively activated within bacterial cells, leading to the production of ROS which can cause oxidative damage to cellular components, including DNA.[10][11] This oxidative stress can ultimately lead to cell death. Furthermore, some quinoxaline derivatives have been shown to compromise the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components.[7]
Proposed Mechanisms of Action.
Conclusion
Substituted quinoxalin-2-ols represent a versatile and promising class of compounds in the search for new antimicrobial agents. Their straightforward synthesis, coupled with the potential for diverse substitutions, allows for the fine-tuning of their activity against a broad spectrum of pathogens. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of novel anti-infective therapies. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Fluoroquinoxalin-2-ol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 8-Fluoroquinoxalin-2-ol as a key building block in the synthesis of advanced materials for organic electronics. While direct applications of this compound are still emerging, its structural similarity to other quinoxaline derivatives that have demonstrated significant promise in materials science suggests a strong potential for its use in developing novel materials with tailored optoelectronic properties. The introduction of a fluorine atom at the 8-position is anticipated to modulate the electronic properties, solubility, and intermolecular interactions of resulting materials, potentially leading to enhanced device performance.
Potential Applications in Organic Electronics
Quinoxaline derivatives are known for their electron-deficient nature, making them excellent candidates for use as electron-transporting or emissive materials in a variety of organic electronic devices.[1][2] The strategic incorporation of this compound into larger molecular structures or polymers can lead to materials with applications in:
-
Organic Light-Emitting Diodes (OLEDs): Quinoxaline-based materials are utilized as emitters, hosts, and electron-transporting layers in OLEDs.[3][4][5] The fluorine substituent in this compound can enhance electron injection and transport, and potentially tune the emission color and efficiency of OLED devices. Materials incorporating this moiety could be suitable for thermally activated delayed fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies.[3]
-
Organic Photovoltaics (OPVs): As electron-accepting materials, quinoxaline derivatives are used in the active layer of OPVs to facilitate charge separation and transport.[1][6] The fluorine atom can lower the LUMO energy level, which is beneficial for increasing the open-circuit voltage of the solar cell.[7]
-
Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the quinoxaline core makes its derivatives suitable as n-type semiconductors in OFETs.[1][6] Fluorination can improve the charge carrier mobility and air stability of these materials.
Synthesis of Functional Materials
This compound can serve as a versatile precursor for the synthesis of more complex functional molecules. The hydroxyl group at the 2-position and the reactive sites on the benzene ring allow for various chemical modifications. A common and versatile method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9]
General Synthetic Workflow:
References
- 1. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoroquinoxalin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 8-Fluoroquinoxalin-2-ol. The primary challenge in this synthesis is controlling the regioselectivity of the cyclocondensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the cyclocondensation reaction between 3-fluoro-1,2-phenylenediamine and an α-keto acid, such as glyoxylic acid, or its derivatives.[1][2][3] This reaction forms the quinoxalin-2-one ring system.
Q2: What is the main challenge encountered during the synthesis of this compound?
The primary challenge is the formation of a mixture of two regioisomers: the desired this compound and the undesired 5-Fluoroquinoxalin-2-ol.[1][4] This occurs because the unsymmetrical 3-fluoro-1,2-phenylenediamine can react in two different orientations.
Q3: How can I control the regioselectivity of the reaction to favor the 8-fluoro isomer?
Controlling the regioselectivity is a key aspect of this synthesis. The choice of reaction conditions, particularly the use of specific additives, can influence which isomer is preferentially formed.[4] For instance, using p-toluenesulfonic acid (p-TsOH) as an additive has been shown in similar syntheses to favor one regioisomer, while a combination of hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can favor the other.[4]
Q4: Are there any common side reactions to be aware of?
Yes. If using an alcohol solvent, particularly methanol, there is a risk of nucleophilic aromatic substitution, where the fluorine atom on the quinoxaline ring is replaced by an alkoxy group (e.g., methoxy).[5] It is advisable to use non-nucleophilic solvents to avoid this side reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | - Incomplete reaction.- Suboptimal reaction temperature.- Inappropriate catalyst or additive. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature. Start with room temperature and gradually increase if necessary.- Experiment with different acid catalysts (e.g., acetic acid, p-TsOH) to find the optimal conditions for the cyclocondensation. |
| Presence of two major spots on TLC, indicating a mixture of isomers. | - Lack of regioselectivity in the cyclocondensation reaction. | - This is the expected outcome without regioselective control.- Implement a strategy to control regioselectivity. See the "Controlling Regioselectivity" section in the Experimental Protocols.- Isolate the isomers using column chromatography. The polarity of the two isomers is likely to be different, allowing for separation. |
| Mass spectrometry data shows a mass higher than the expected product, with a mass difference corresponding to the addition of a methoxy group and loss of fluorine. | - Nucleophilic substitution of the fluorine atom by the alcohol solvent. | - Avoid using alcohol-based solvents like methanol.- Switch to a non-nucleophilic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or a non-polar solvent like toluene.[5] |
| Difficulty in purifying the final product. | - The two regioisomers have very similar polarities.- Presence of unreacted starting materials or byproducts. | - Optimize the column chromatography conditions. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.- Consider recrystallization from a suitable solvent to purify the desired isomer after chromatographic separation. |
Experimental Protocols
Representative Protocol for the Cyclocondensation of 3-fluoro-1,2-phenylenediamine with Glyoxylic Acid
This is a general protocol that requires optimization for the specific synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve 3-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., DMF).
-
Addition of Reagents: Add glyoxylic acid (1.1 equivalents) to the solution.
-
Catalyst/Additive Addition: Introduce the selected additive to control regioselectivity (see table below).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. If the reaction is slow, gentle heating (e.g., 50-80 °C) may be applied.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to separate the regioisomers.
Table: Influence of Additives on Regioselectivity (Based on Analogous Systems)
| Additive | Expected Major Isomer | Rationale |
| p-Toluenesulfonic acid (p-TsOH) | May favor one isomer | The acidic conditions can influence the initial nucleophilic attack of one of the amino groups.[4] |
| HOBt/DIC | May favor the other isomer | This combination is typically used for amide bond formation and can influence the cyclization pathway.[4] |
Note: The specific outcome for this compound needs to be determined experimentally.
Visualizations
Experimental Workflow for Synthesis and Troubleshooting
Caption: A flowchart illustrating the synthesis workflow and troubleshooting logic for this compound.
Regioselectivity in the Synthesis of this compound
Caption: Formation of two regioisomers from the cyclocondensation reaction.
References
Technical Support Center: Synthesis of 8-Fluoroquinoxalin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Fluoroquinoxalin-2-ol synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the synthesis process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound, which is typically achieved through the cyclocondensation of 3-fluoro-1,2-phenylenediamine with an α-keto acid (e.g., glyoxylic acid) or its ester, can stem from several factors. Key areas to investigate include:
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Purity of Starting Materials: Ensure the 3-fluoro-1,2-phenylenediamine and the α-keto acid or ester are of high purity. Impurities can lead to side reactions and inhibit the desired condensation.
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Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Overheating can lead to decomposition, while insufficient heating may result in an incomplete reaction.
-
Atmosphere Control: Reactions involving phenylenediamines can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired oxidized byproducts.
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pH of the Reaction Mixture: The condensation reaction is often acid-catalyzed. However, a highly acidic environment can lead to the degradation of starting materials or the product. Optimization of the pH is crucial.
Q2: I am observing the formation of multiple side products. What are the likely impurities and how can I minimize them?
A2: The formation of side products is a common challenge. Likely impurities include:
-
Isomeric Products: Depending on the α-keto acid used, condensation can potentially occur at both amino groups of the 3-fluoro-1,2-phenylenediamine, leading to isomeric quinoxalinone products. Careful control of reaction conditions can favor the desired isomer.
-
Benzimidazole Derivatives: Under certain conditions, particularly with specific α-dicarbonyl compounds, the formation of benzimidazole derivatives can compete with quinoxalinone synthesis.
-
Oxidized Byproducts: As mentioned, oxidation of the diamine starting material can lead to a complex mixture of colored impurities.
To minimize these side products, consider the following:
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Use of a Catalyst: The addition of a catalyst can improve the selectivity of the reaction. Mild acid catalysts are commonly employed.
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Stepwise Addition of Reagents: Adding one reagent slowly to the other can help control the reaction rate and minimize side reactions.
-
Lowering Reaction Temperature: While this may increase the reaction time, it can significantly improve the selectivity and reduce the formation of degradation products.
Q3: What are the best practices for the purification of this compound?
A3: Effective purification is essential to obtain a high-purity product. Common purification techniques include:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined.
-
Washing: After filtration, washing the crude product with a suitable solvent can remove residual starting materials and soluble impurities.
Quantitative Data on Quinoxalin-2-one Synthesis
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Phenylenediamine, Ethyl 2-oxoacetate | Acetic Acid | Reflux | 4 | 85 |
| 4-Methyl-1,2-phenylenediamine, Glyoxylic acid | Ethanol | 80 | 6 | 78 |
| o-Phenylenediamine, Ethyl bromopyruvate | Ethanol | Room Temp | 12 | 92 |
| 4-Chloro-1,2-phenylenediamine, Diethyl oxalate | p-Toluenesulfonic acid / Toluene | 110 | 8 | 88 |
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of this compound via the cyclocondensation of 3-fluoro-1,2-phenylenediamine and ethyl glyoxalate.
Materials:
-
3-Fluoro-1,2-phenylenediamine
-
Ethyl glyoxalate (50% solution in toluene)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq.) in ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen.
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Addition of Reagents: While stirring, add ethyl glyoxalate (1.1 eq.) dropwise to the solution at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.
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Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
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Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical synthesis pathway.
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
optimization of reaction conditions for 8-Fluoroquinoxalin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 8-Fluoroquinoxalin-2-ol. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions in a user-friendly question-and-answer format.
Experimental Protocol: Synthesis of this compound
The primary synthetic route to this compound is the cyclocondensation reaction between 3-fluoro-o-phenylenediamine and an ethyl glyoxalate solution.
Reaction Scheme:
Detailed Methodology
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-fluoro-o-phenylenediamine in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
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Reagent Addition: To the stirred solution, slowly add 1.1 to 1.2 equivalents of ethyl glyoxalate (typically a 50% solution in toluene or another suitable solvent) at room temperature.
-
Reaction Conditions:
-
Catalyst (Optional but Recommended): Add a catalytic amount of a mild acid, such as acetic acid (5-10 mol%), to promote the cyclization.
-
Temperature: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and maintain it for 2-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. Ensure the reaction has reached the appropriate reflux temperature for the chosen solvent. |
| 2. Degradation of Reactants: Ethyl glyoxalate can polymerize upon storage. | 2. Use freshly opened or purified ethyl glyoxalate. Consider using a different source of the glyoxalate. | |
| 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials. | 3. Carefully re-check the molar equivalents of the reactants. A slight excess of the glyoxalate (1.1-1.2 eq) is often beneficial. | |
| 4. Ineffective Catalyst: The absence of a catalyst or use of an inappropriate one. | 4. Add a catalytic amount of a mild acid like acetic acid. For more challenging cases, consider stronger acids, but be mindful of potential side reactions. | |
| Formation of Multiple Products (Impure Product) | 1. Side Reactions: Self-condensation of ethyl glyoxalate or formation of isomeric byproducts. | 1. Control the rate of addition of ethyl glyoxalate. Running the reaction at a slightly lower temperature initially might help. Ensure efficient stirring. |
| 2. Oxidation of Starting Material: 3-fluoro-o-phenylenediamine can be sensitive to air and light. | 2. Use a high-purity starting material. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Over-alkylation: If using an alkylating agent in a one-pot reaction, this can be an issue. | 3. For this specific synthesis, this is less common but ensure no unintended reactive species are present. | |
| Difficulty in Product Isolation | 1. Product is Soluble in the Reaction Solvent: The product may not precipitate upon cooling. | 1. Reduce the volume of the solvent under reduced pressure to induce precipitation. Alternatively, add an anti-solvent (a solvent in which the product is insoluble) to the reaction mixture. |
| 2. Oily Product Formation: The product may separate as an oil instead of a solid. | 2. Try to scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If it remains an oil, proceed with extraction using a suitable organic solvent, followed by purification by column chromatography. | |
| Product Purity Issues After Recrystallization | 1. Co-precipitation of Impurities: Impurities may have similar solubility profiles to the product. | 1. Try a different solvent system for recrystallization. A solvent pair (one in which the product is soluble and one in which it is sparingly soluble) often gives better results. |
| 2. Persistent Colored Impurities: Often due to oxidation products. | 2. Treat the crude product with activated charcoal during the recrystallization process to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
The choice of solvent can significantly impact the reaction rate and yield. Ethanol and methanol are commonly used and are effective for this type of cyclocondensation. A co-solvent system, such as ethanol/water, can sometimes improve the solubility of the starting diamine and facilitate product precipitation upon cooling. For optimization, a solvent screen is recommended.
Q2: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, it is often slow and may result in lower yields. A mild acid catalyst, such as acetic acid, is highly recommended to protonate the carbonyl group of the glyoxalate, making it more electrophilic and accelerating the initial condensation and subsequent cyclization.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (3-fluoro-o-phenylenediamine) from the product (this compound). The disappearance of the starting material spot is a good indicator of reaction completion.
Q4: What are the expected side products in this synthesis?
Potential side products can include:
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Isomeric Quinoxalinones: If the starting diamine is not pure, other isomers could form.
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Polymers of Ethyl Glyoxalate: Especially if the reagent is old or the reaction is heated for an excessively long time without cyclization.
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Oxidation Products: The o-phenylenediamine starting material can be susceptible to oxidation, leading to colored impurities.
Q5: What is the best method for purifying the final product?
Recrystallization is typically the most effective and scalable method for purifying this compound. The choice of solvent is crucial and may require some experimentation. For small-scale synthesis or if recrystallization fails to remove certain impurities, column chromatography on silica gel can be employed.
Visualizing the Workflow
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Technical Support Center: Purification of 8-Fluoroquinoxalin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Fluoroquinoxalin-2-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods for this compound and similar heterocyclic compounds are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the this compound at an elevated temperature but not at room temperature, while the impurities should either be completely soluble or insoluble at room temperature. For quinoxalinone derivatives, common solvents for recrystallization include ethanol, ethanol/water mixtures, and hot methanol.[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q3: What stationary phase and mobile phase should I use for column chromatography?
A3: For the column chromatography of quinoxaline derivatives, silica gel is a common stationary phase.[2] The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2][3] A typical starting point for gradient elution would be a low percentage of ethyl acetate in hexane, gradually increasing the polarity to elute the desired compound. For more polar compounds that do not move on silica, reverse-phase silica can be an alternative.[4]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel.[5] If you observe degradation, you can try deactivating the silica gel with a small amount of a tertiary amine like triethylamine in the eluent. Alternatively, using a different stationary phase like alumina or florisil can be effective.[4][5] Performing a quick filtration through a small plug of silica can also sometimes remove baseline impurities without the prolonged exposure of a full column.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. The volume of solvent used was too large. | - Test different solvents or a solvent mixture. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Compound will not crystallize | The compound may be impure ("oiling out"). The solution is supersaturated. | - Try adding a seed crystal. - Scratch the inside of the flask with a glass rod at the solution-air interface. - Purify by column chromatography first to remove impurities that inhibit crystallization. |
| Compound streaks on the TLC plate | The compound is highly polar or acidic/basic. | - Add a small amount of acetic acid or triethylamine to the developing solvent to improve the spot shape.[5] - Consider using a different stationary phase for TLC and column chromatography. |
| Poor separation of impurities by column chromatography | The solvent system is not optimal. The column was not packed or loaded correctly. | - Systematically screen different solvent systems using TLC to find one that provides good separation (Rf difference > 0.2). - Ensure the column is packed uniformly without air bubbles. - Load the sample in a small volume of solvent.[4] |
| Product does not elute from the column | The eluent is not polar enough. The compound has decomposed on the column. | - Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane may be required.[2] - Test the stability of your compound on a small amount of silica beforehand using a 2D TLC.[4][6] |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves, cool the solution to see if crystals form. If it does not dissolve, add more solvent dropwise with heating until it does.
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Dissolution: In a larger flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Column Chromatography Protocol
-
TLC Analysis: Develop a TLC solvent system that gives the this compound an Rf value between 0.2 and 0.4 and separates it well from impurities. A common starting point is a mixture of ethyl acetate and hexane.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
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Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Logic for troubleshooting common column chromatography issues.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 8-Fluoroquinoxalin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoroquinoxalin-2-ol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the condensation of 3-fluoro-1,2-phenylenediamine and a suitable C2-building block like diethyl oxalate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive reagents. 4. Incorrect stoichiometry. | 1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Optimize the reaction temperature. For the condensation of o-phenylenediamines with α-ketoesters, heating is often required.[1] 3. Ensure the 3-fluoro-1,2-phenylenediamine is not oxidized (it should be a light-colored solid) and that the diethyl oxalate is pure. 4. Use a slight excess of diethyl oxalate to ensure the complete conversion of the diamine. |
| Formation of a Major Impurity with a Similar Rf to the Product | 1. Formation of the isomeric 5-fluoroquinoxalin-2-ol. 2. Incomplete cyclization leading to an open-chain intermediate. | 1. The formation of regioisomers is possible with unsymmetrical o-phenylenediamines. The major isomer will be dictated by the electronic and steric effects of the fluorine substituent. Careful column chromatography with an optimized solvent system is required for separation. Characterization by 2D NMR (NOESY or HMBC) can confirm the structure. 2. Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. The intermediate can be identified by mass spectrometry. |
| Product is Darkly Colored (Brown or Black) | 1. Oxidation of the 3-fluoro-1,2-phenylenediamine starting material or the product. 2. Polymerization side reactions. | 1. Use high-purity, recently purchased, or purified 3-fluoro-1,2-phenylenediamine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. 2. Avoid excessively high reaction temperatures or prolonged reaction times. |
| Product is Difficult to Purify | 1. Presence of multiple side products. 2. The product is insoluble in common chromatography solvents. | 1. Review the reaction conditions to minimize side product formation. Consider using a milder catalyst or solvent. 2. Recrystallization from a suitable solvent system may be an effective alternative to chromatography. Test a range of solvents to find one in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing quinoxalin-2-ones, including this compound, is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For this compound, this involves the reaction of 3-fluoro-1,2-phenylenediamine with an α-ketoester, such as diethyl oxalate, or an α-ketoacid.[2]
Q2: What are the potential side reactions in the synthesis of this compound?
A2: Several side reactions can occur:
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Formation of the 5-fluoro regioisomer: Due to the unsymmetrical nature of 3-fluoro-1,2-phenylenediamine, the formation of 5-fluoroquinoxalin-2-ol is a possibility.
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Incomplete Condensation: The reaction may stall after the formation of the initial imine intermediate, which may not fully cyclize to the desired quinoxalinone.
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Double Condensation: If a 1,2-dicarbonyl compound other than a glyoxylic acid derivative is used, a fully aromatic quinoxaline could be formed instead of a quinoxalin-2-one.
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Oxidation: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.
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Hydrolysis of Diethyl Oxalate: If water is present in the reaction mixture, diethyl oxalate can hydrolyze to oxalic acid, which may react differently or not at all.
Q3: How can I minimize the formation of the unwanted 5-fluoro isomer?
A3: The regioselectivity of the reaction is determined by the relative nucleophilicity of the two amino groups in 3-fluoro-1,2-phenylenediamine. The fluorine atom is an electron-withdrawing group, which reduces the nucleophilicity of the adjacent amino group. Therefore, the initial attack is more likely to occur at the amino group further from the fluorine, leading to the preferential formation of this compound. To maximize this selectivity, it is advisable to run the reaction at the lowest effective temperature.
Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A4: A combination of techniques is recommended:
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR): Essential for confirming the structure of the desired product and its regioisomer.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential side products.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl and N-H bonds in the quinoxalinone ring.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common methods for quinoxalinone synthesis.
Materials:
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3-Fluoro-1,2-phenylenediamine
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Diethyl oxalate
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Ethanol (anhydrous)
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Hydrochloric acid (catalytic amount)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous ethanol.
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Add diethyl oxalate (1.1 eq) to the solution.
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Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, allow the reaction mixture to cool to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
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Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
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Dry the purified product under vacuum.
Visualizations
References
Technical Support Center: Regioselective Synthesis of 8-Substituted Quinoxalin-2-ols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 8-substituted quinoxalin-2-ols.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for the regioselective synthesis of 8-substituted quinoxalin-2-ols?
A1: The most common and effective strategy for the regioselective synthesis of 8-substituted quinoxalin-2-ols is the cyclocondensation reaction between a 3-substituted ortho-phenylenediamine and an α-keto acid or its corresponding ester. The substituent on the ortho-phenylenediamine directs the position of substitution on the resulting quinoxalin-2-ol.
Q2: How can I control the regioselectivity of the cyclocondensation reaction to favor the 8-substituted isomer?
A2: The regioselectivity of the cyclocondensation can be significantly influenced by the reaction conditions. Generally, acid-catalyzed conditions tend to favor the formation of one regioisomer, while conditions employing coupling agents, such as carbodiimides, may favor the other. This "switchable" regioselectivity is a key tool for obtaining the desired 8-substituted product.
Q3: What are the common starting materials for synthesizing 8-substituted quinoxalin-2-ols?
A3: The key starting materials are:
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3-Substituted ortho-phenylenediamines: The nature and position of the substituent (e.g., halo, alkyl, alkoxy) on this precursor will determine the substitution pattern of the final product.
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α-Keto acids or α-keto esters: Simple examples include pyruvic acid, ethyl pyruvate, glyoxylic acid, and their derivatives.
Q4: Are there methods for introducing a substituent at the 8-position after the quinoxalin-2-ol core has been formed?
A4: While direct C-H functionalization of the quinoxalin-2-ol core has been explored, these methods typically favor substitution at the C3 position. Post-synthetic modification at the 8-position is less common and challenging. Therefore, the most reliable approach is to introduce the desired substituent on the ortho-phenylenediamine precursor.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 8-Substituted Quinoxalin-2-ol
Possible Causes & Solutions:
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Incomplete Reaction:
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Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
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Decomposition of Starting Materials or Product:
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Solution: Employ milder reaction conditions. If using strong acid catalysis, consider using a weaker acid or a heterogeneous acid catalyst that can be easily removed. For temperature-sensitive substrates, conduct the reaction at a lower temperature for a longer duration.
-
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Suboptimal Solvent:
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Solution: Screen a variety of solvents. Protic solvents like ethanol or acetic acid are commonly used for acid-catalyzed reactions. Aprotic solvents such as DMF or CH2Cl2 may be more suitable for reactions involving coupling agents.
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Problem 2: Poor Regioselectivity (Formation of a Mixture of 5- and 8-Substituted Isomers)
Possible Causes & Solutions:
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Inappropriate Reaction Conditions for the Given Substrate:
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Solution: As a general starting point, for electron-donating groups on the 3-substituted ortho-phenylenediamine, acidic conditions may favor the 8-substituted isomer. For electron-withdrawing groups, conditions with coupling agents might provide better selectivity for the 8-substituted product. However, this is a generalization, and optimization is necessary.
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Steric Hindrance:
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Solution: If the substituent on the ortho-phenylenediamine or the α-keto acid is bulky, it may influence the regioselectivity. Consider using a less sterically hindered α-keto acid if possible.
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Equilibration of Intermediates:
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Solution: Lowering the reaction temperature may help to kinetically trap the desired regioisomer and prevent equilibration to the thermodynamically more stable, but undesired, isomer.
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Problem 3: Difficulty in Separating the 8-Substituted Isomer from the 5-Substituted Isomer
Possible Causes & Solutions:
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Similar Polarity of Isomers:
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Solution: Utilize high-performance column chromatography with a shallow solvent gradient to improve separation. Chiral chromatography can sometimes resolve regioisomers, even if the molecules themselves are not chiral.
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Co-crystallization:
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Solution: Attempt recrystallization from a variety of different solvent systems. Sometimes, derivatization of the mixture (e.g., acetylation of the hydroxyl group) can alter the physical properties of the isomers, allowing for easier separation, followed by deprotection.
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Experimental Protocols
General Protocol for Acid-Catalyzed Regioselective Synthesis of 8-Substituted Quinoxalin-2-ols
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-substituted ortho-phenylenediamine (1.0 eq.).
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Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol or acetic acid, ~0.1-0.5 M). Add the α-keto acid or α-keto ester (1.1 eq.).
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Acid Catalyst: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H2SO4).
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
General Protocol for Carbodiimide-Mediated Regioselective Synthesis of 8-Substituted Quinoxalin-2-ols
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a round-bottom flask, dissolve the 3-substituted ortho-phenylenediamine (1.0 eq.) and the α-keto acid (1.1 eq.) in an aprotic solvent (e.g., DMF or CH2Cl2, ~0.1-0.5 M).
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Coupling Agent: Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
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Work-up: Upon completion, if using DCC, filter off the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Expected Regioselectivity in the Synthesis of 8-Substituted Quinoxalin-2-ols under Different Conditions
| 3-Substituent on o-Phenylenediamine | α-Keto Acid/Ester | Reaction Condition | Major Isomer Expected |
| Electron-Donating (e.g., -OCH3, -CH3) | Pyruvic Acid | Acidic (e.g., HCl, EtOH) | 8-Substituted |
| Electron-Donating (e.g., -OCH3, -CH3) | Pyruvic Acid | Coupling Agent (e.g., DCC) | 5-Substituted |
| Electron-Withdrawing (e.g., -Cl, -NO2) | Ethyl Pyruvate | Acidic (e.g., AcOH) | 5-Substituted |
| Electron-Withdrawing (e.g., -Cl, -NO2) | Ethyl Pyruvate | Coupling Agent (e.g., EDC) | 8-Substituted |
Note: The information in this table is based on general principles of electronic effects in electrophilic aromatic substitution and may not be universally applicable. Experimental verification is crucial.
Visualizations
Caption: Workflow for the regioselective synthesis of 8-substituted quinoxalin-2-ols.
Caption: Troubleshooting logic for poor regioselectivity in 8-substituted quinoxalin-2-ol synthesis.
Technical Support Center: 8-Fluoroquinoxalin-2-ol Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common functionalization reactions of 8-Fluoroquinoxalin-2-ol. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during synthesis and derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing this compound?
A1: The most prevalent functionalization strategies for this compound and related quinoxalinone scaffolds include:
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Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in synthesizing a wide array of structurally diverse molecules.[1]
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Direct C-H Functionalization: This modern approach involves the direct activation and functionalization of C-H bonds, offering a more atom-economical and step-efficient synthesis. For quinoxalin-2(1H)-ones, this is often directed to the C3 position.
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoxalinone ring, further activated by the fluorine atom, can facilitate the displacement of suitable leaving groups by nucleophiles.
Q2: How does the fluorine atom at the 8-position influence the reactivity of the quinoxalin-2-ol core?
A2: The fluorine atom at the 8-position significantly impacts the electronic properties and reactivity of the molecule in several ways:
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Inductive Effect: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can decrease the electron density of the aromatic system. This can make the quinoxalinone ring more susceptible to nucleophilic attack.
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Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, which is a beneficial property in drug design.
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Receptor Interaction: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of the molecule to its biological target.[2]
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Reaction Selectivity: The electronic and steric influence of the fluorine atom can direct the regioselectivity of functionalization reactions.
Q3: What are the key considerations for choosing a palladium catalyst and ligands for cross-coupling reactions with this compound?
A3: The choice of catalyst and ligand is critical for a successful cross-coupling reaction. Key considerations include:
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Palladium Precursor: Different palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(CH₃CN)₂ can exhibit varying reactivity. For instance, PdCl₂(CH₃CN)₂ has shown high efficiency in certain cross-coupling reactions due to its unique electronic and structural properties.
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Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, BrettPhos, and RuPhos are often employed in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. These ligands help to stabilize the palladium catalyst, enhance oxidative addition, and facilitate reductive elimination.
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Reaction Conditions: The choice of base, solvent, and temperature are all crucial parameters that need to be optimized for each specific substrate and coupling partner.
Troubleshooting Guides
Palladium-Catalyzed Suzuki-Miyaura Coupling
Issue: Low to no product yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligand. Consider a different palladium precursor (e.g., from Pd(OAc)₂ to a pre-catalyst). | Palladium catalysts, especially in solution, can degrade over time. Pre-catalysts can offer better stability and activity. |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if the reaction is sensitive to water. | The base plays a crucial role in the transmetalation step. The optimal base can depend on the specific substrates. |
| Poor Solvent Choice | Test a range of solvents like dioxane, toluene, or DMF. Ensure the solvent is dry and degassed. | Solvent polarity and coordinating ability can significantly influence the reaction rate and yield. Oxygen can deactivate the catalyst. |
| Low Reaction Temperature | Incrementally increase the reaction temperature. Consider microwave heating for rate enhancement. | Some Suzuki-Miyaura couplings require higher temperatures to proceed at a reasonable rate. |
| Decomposition of Boronic Acid | Use a fresh bottle of arylboronic acid or check its purity. Consider using a boronate ester for improved stability. | Boronic acids can undergo protodeboronation or form anhydrides, reducing their effective concentration. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add degassed solvent (e.g., Dioxane/Water mixture).
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Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Issue: Formation of side products and incomplete conversion in the Buchwald-Hartwig amination of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation | Use a less sterically hindered or more electron-rich ligand. Lower the reaction temperature. | This side reaction, where the aryl halide is reduced, can compete with the desired amination. |
| Amine Decomposition | Use a milder base (e.g., K₃PO₄ instead of NaOtBu). Ensure the reaction is performed under a strict inert atmosphere. | Amines can be sensitive to strong bases and high temperatures. |
| Catalyst Deactivation | Increase the catalyst loading or use a more robust ligand system (e.g., a biarylphosphine ligand). | The catalyst can be deactivated by impurities or side reactions. |
| Competitive Binding | If the amine is a heteroaromatic amine, it may bind to the palladium center and inhibit catalysis. | In such cases, a higher catalyst loading or a different ligand may be necessary. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., XPhos, 2-6 mol%), and base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) in a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the vessel and heat the reaction to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product via column chromatography.
C-H Functionalization at the C3-Position
Issue: Low yield and poor regioselectivity in the direct C-H functionalization of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Oxidant | Screen different oxidants (e.g., (NH₄)₂S₂O₈, K₂S₂O₈, or an organic peroxide). | The choice of oxidant is critical for radical generation and the overall efficiency of the reaction. |
| Suboptimal Solvent | Test a variety of solvents, including polar aprotic (e.g., DMSO, CH₃CN) and non-polar solvents. | The solvent can influence the stability of radical intermediates and the reaction pathway. |
| Competing Reactions | Optimize the reaction temperature and time to minimize the formation of byproducts from over-oxidation or decomposition. | C-H activation reactions can sometimes lead to multiple products if not carefully controlled. |
| Poor Substrate Activation | If using a metal-catalyzed process, ensure the directing group (if any) is correctly installed and that the catalyst is compatible. | For directed C-H functionalization, the efficiency of the directing group is paramount. |
Visualizations
References
Technical Support Center: Synthesis of 8-Fluoroquinoxalin-2-ol
Welcome to the technical support center for the synthesis of 8-Fluoroquinoxalin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis, troubleshooting common issues, and offering answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TQ-01 | Low to No Product Formation | - Incomplete reaction due to insufficient reaction time or temperature.- Poor quality of starting materials (3-fluoro-o-phenylenediamine or diethyl oxalate).- Ineffective removal of ethanol byproduct, shifting the equilibrium back to the reactants. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.- Ensure the purity of starting materials. 3-fluoro-o-phenylenediamine can degrade upon exposure to air and light.- Use a Dean-Stark apparatus or a high-boiling solvent to effectively remove ethanol as it forms. |
| TQ-02 | Formation of a Dark, Tarry Substance | - Reaction temperature is too high, leading to decomposition of starting materials or product.- Presence of impurities in the starting materials that catalyze polymerization. | - Lower the reaction temperature and extend the reaction time.- Purify the starting materials before use. Consider recrystallization or column chromatography for 3-fluoro-o-phenylenediamine. |
| TQ-03 | Product is Difficult to Purify | - Formation of isomeric byproducts.- Co-precipitation of unreacted starting materials with the product. | - Optimize reaction conditions to favor the formation of the desired isomer.- Recrystallize the crude product from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water. |
| TQ-04 | Inconsistent Yields Upon Scale-Up | - Inefficient heat transfer in larger reaction vessels.- Inadequate mixing in larger volumes.- Inefficient removal of ethanol byproduct at a larger scale. | - Ensure uniform heating by using a suitable heating mantle and overhead stirring.- Use a mechanical stirrer to ensure efficient mixing.- For larger scale, consider applying a vacuum during distillation to aid in the removal of ethanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and direct method is the condensation reaction of 3-fluoro-o-phenylenediamine with diethyl oxalate. This reaction is typically carried out in a high-boiling point solvent like ethanol or acetic acid, with heating to drive the cyclization and removal of the ethanol byproduct.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the critical parameters to control when scaling up the synthesis?
A3: When scaling up, the most critical parameters to control are:
-
Temperature: Ensure uniform heating to avoid localized overheating and decomposition.
-
Mixing: Use efficient mechanical stirring to maintain a homogeneous reaction mixture.
-
Byproduct Removal: Efficiently remove the ethanol byproduct to drive the reaction to completion. A Dean-Stark apparatus is highly recommended for larger scales.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water. The choice of solvent will depend on the impurity profile of the crude material.
Q5: Are there any specific safety precautions I should take?
A5: Yes. 3-fluoro-o-phenylenediamine is toxic and can be absorbed through the skin. It is also sensitive to air and light. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Optimization may be required based on the scale of the reaction.
Materials:
-
3-fluoro-o-phenylenediamine
-
Diethyl oxalate
-
Ethanol (or Acetic Acid)
-
Dean-Stark apparatus (optional, but recommended for scale-up)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer or overhead stirrer
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (or overhead stirrer for larger scales). If scaling up, include a Dean-Stark apparatus.
-
To the flask, add 3-fluoro-o-phenylenediamine (1.0 eq) and ethanol (or acetic acid) to make a 0.5 M solution.
-
Slowly add diethyl oxalate (1.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol, 118 °C for acetic acid) and maintain this temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted diethyl oxalate.
-
Dry the product under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 3-fluoro-o-phenylenediamine : 1.1 eq diethyl oxalate |
| Solvent | Ethanol or Acetic Acid |
| Concentration | 0.5 M |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-85% (crude) |
| Typical Purity | >95% (after recrystallization) |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A decision tree to guide troubleshooting efforts in cases of low product yield.
Technical Support Center: 8-Fluoroquinoxalin-2-ol
Disclaimer: Specific stability data for 8-Fluoroquinoxalin-2-ol is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general chemical properties of quinoxaline derivatives and related heterocyclic compounds. Researchers should always perform small-scale pilot experiments to determine the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on general guidelines for heterocyclic compounds, this compound should be stored in a cool, dry, and dark place. A tightly sealed container is recommended to protect it from moisture and air. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: What solvents are suitable for dissolving this compound?
Q3: Is this compound sensitive to light?
A3: Some quinoxaline derivatives have been shown to be photosensitive. Therefore, it is prudent to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long experiments or when stored in solution.
Q4: Are there any known incompatibilities for this compound?
A4: Strong oxidizing agents and strong acids or bases may promote the degradation of the quinoxaline ring structure. Avoid storing the compound in contact with these reactive substances.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your results, it could be related to the stability of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of stock solution | Prepare a fresh stock solution of this compound. Analyze the old and new solutions by HPLC or LC-MS to check for degradation products. | Consistent results with the fresh stock solution would indicate degradation of the original solution. |
| Photodegradation | Repeat the experiment with light protection (e.g., in a dark room or using amber-colored labware). | If results become consistent, photodegradation is a likely cause. |
| pH instability | Measure the pH of your experimental buffer. If it is strongly acidic or basic, consider adjusting to a more neutral pH range if your experimental design allows. | Improved consistency may indicate that the compound is unstable at extreme pH values. |
| Oxidation | Degas your solvents and buffers before use and consider running the experiment under an inert atmosphere (e.g., nitrogen or argon). | If this resolves the issue, the compound is likely sensitive to oxidation. |
Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)
The presence of unexpected peaks can indicate degradation of the compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Analyze a sample of the compound that has been incubated in your experimental buffer for varying lengths of time. | An increase in the size of the unknown peak over time suggests hydrolysis. |
| Oxidative Degradation | Compare the chromatograms of a freshly prepared solution with one that has been exposed to air for an extended period. | The appearance or growth of new peaks in the air-exposed sample points to oxidative degradation. |
| Tautomerization | For certain quinoxaline derivatives, tautomerization can occur, especially in reduced forms and under alkaline conditions. Analyze by techniques that can distinguish between tautomers (e.g., NMR). | Identification of a second species with the same mass but different retention time or spectral properties may indicate a tautomer. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH buffers, exposure to light, elevated temperature).
-
Incubation: Store the vials under the specified conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation.
Data Presentation
The following table is a template for presenting stability data. Due to the lack of specific data for this compound, hypothetical values are used for illustrative purposes.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant Peak Area (%) |
| pH 4.0 | 0 | 100 | 0 |
| 24 | 98.5 | 1.2 | |
| pH 7.4 | 0 | 100 | 0 |
| 24 | 99.2 | 0.5 | |
| pH 9.0 | 0 | 100 | 0 |
| 24 | 95.3 | 4.1 | |
| Light Exposure | 0 | 100 | 0 |
| 24 | 85.1 | 13.7 | |
| Dark Control | 0 | 100 | 0 |
| 24 | 99.5 | 0.3 |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Validation & Comparative
Validating the Molecular Structure of 8-Fluoroquinoxalin-2-ol: A Comparative Guide to X-ray Crystallography
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid, providing unequivocal proof of its chemical identity and conformation. This guide offers a comparative framework for the structural validation of 8-Fluoroquinoxalin-2-ol, a heterocyclic compound of interest in medicinal chemistry.
While a public crystal structure for this compound is not currently available, this guide details the established workflow for its determination and validation. By comparing the expected structural parameters with those of analogous quinoxalin-2-ol derivatives, researchers can gain insight into the likely influence of the fluorine substituent on the molecule's solid-state architecture.
Experimental Protocols
The successful validation of a chemical structure by X-ray crystallography begins with the synthesis of the pure compound and the growth of high-quality single crystals.
1. Synthesis of Quinoxalin-2-ol Derivatives
The synthesis of quinoxalin-2-ones is typically achieved through the condensation of an o-phenylenediamine with an α-ketoester. For this compound, the general procedure would involve the reaction of 3-fluorobenzene-1,2-diamine with an appropriate α-ketoester, such as ethyl glyoxalate or ethyl pyruvate, often under acidic or thermal conditions.[1][2]
General Synthetic Procedure:
-
To a solution of the substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the α-ketoester (1.1 equivalents).
-
The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization to yield the desired quinoxalin-2-ol derivative.[3]
2. Crystallization of Heterocyclic Compounds
The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is crucial.[4]
General Crystallization Protocol (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, acetonitrile, or a solvent mixture).
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature. The slow cooling and evaporation process will ideally lead to the formation of well-defined single crystals over several days.
-
Once suitable crystals have formed, they are carefully isolated from the mother liquor for X-ray analysis.
X-ray Crystallography Workflow
The process of determining a molecular structure from a single crystal involves several distinct stages, from data collection to the final validation of the structure.[5][6][7]
Data Presentation and Structural Comparison
The final output of an X-ray crystallographic analysis is a set of atomic coordinates and other parameters that define the crystal structure. Below is a comparative table of expected crystallographic data for this compound against a generic quinoxalin-2-ol.
| Parameter | Quinoxalin-2-ol (Hypothetical) | This compound (Expected) |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 | P2₁/c or P-1 (common for organic molecules) |
| Unit Cell Dimensions | a, b, c, β | Similar to the parent compound, with potential small variations due to the fluorine substituent. |
| Key Bond Lengths (Å) | C-N, C-C, C-O | C-F bond length expected around 1.35 Å. Other bond lengths may be subtly altered by the inductive effect of fluorine. |
| Intermolecular Forces | Hydrogen bonding (N-H···O), π-π stacking | Similar interactions, with the potential for additional C-H···F interactions.[8] |
The introduction of a fluorine atom at the 8-position is anticipated to influence the crystal packing primarily through its ability to participate in weak hydrogen bonds (C-H···F) and by altering the electrostatic potential of the aromatic system, which can affect π-π stacking interactions.
Validation of the Molecular Structure
The validation of the determined structure is a critical final step to ensure its accuracy. This involves checking for self-consistency in the crystallographic data and comparing the geometric parameters to established chemical principles.
The crystallographic R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 0.05 for small molecules) indicates a good fit. The determined bond lengths and angles should also conform to expected values for the types of atoms and bonds present in the molecule. For this compound, the C-F bond length would be a key parameter to validate against known values for aromatic fluorides.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Structural comparison of five new halogenated dihydroquinoline-4(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 8-Fluoroquinoxalin-2-ol with other Quinoxalinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-Fluoroquinoxalin-2-ol alongside other quinoxalinone derivatives. Due to a lack of specific publicly available experimental data for this compound, this comparison is based on established structure-activity relationships (SAR) within the quinoxalinone class of compounds, inferring the potential properties imparted by the 8-fluoro substitution.
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a fluorine atom at the 8-position of the quinoxalin-2-ol core is anticipated to modulate its physicochemical and biological properties, potentially enhancing its efficacy, selectivity, or pharmacokinetic profile.
General Synthesis of Quinoxalin-2-ones
The synthesis of quinoxalin-2-one derivatives typically involves the condensation of an appropriately substituted o-phenylenediamine with an α-ketoester. For the synthesis of this compound, 3-fluoro-1,2-phenylenediamine would be a key starting material.
Comparative Biological Activities: An SAR-Based Perspective
While specific quantitative data for this compound is not available, the following table summarizes the known activities of various substituted quinoxalinones and predicts the likely impact of the 8-fluoro substituent. The predictions are based on the general understanding that fluorine substitution can enhance binding affinity, metabolic stability, and cell permeability.
| Compound/Derivative | Target/Activity | Reported IC50/Activity | Predicted Impact of 8-Fluoro Substitution |
| Unsubstituted Quinoxalin-2-ol | General Biological Scaffold | Varies depending on further substitution | The 8-fluoro group is expected to increase lipophilicity and potentially enhance cell permeability and target engagement. |
| 6,7-Dichloro-quinoxalin-2-one | Kinase Inhibitor (e.g., MEK) | Sub-micromolar IC50 values reported for analogs | An 8-fluoro substituent might alter the binding mode and selectivity profile. It could potentially enhance potency due to favorable interactions within the ATP-binding pocket. |
| 6-Nitro-quinoxalin-2-one | Antimicrobial Agent | Active against various bacterial strains | The electron-withdrawing nature of the 8-fluoro group could positively influence antimicrobial activity by altering the electronic properties of the aromatic system. |
| 3-Aryl-quinoxalin-2-ones | Anticancer Agents | Potent cytotoxicity against various cancer cell lines | An 8-fluoro group could improve metabolic stability, leading to a longer half-life and potentially enhanced in vivo efficacy. |
Key Signaling Pathway: Apoptosis Signal-Regulating Kinase 1 (ASK1)
Quinoxalinone derivatives have been identified as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of a MAP kinase signaling pathway involved in cellular responses to stress. Inhibition of ASK1 is a promising therapeutic strategy for various diseases, including neurodegenerative disorders and inflammatory conditions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other quinoxalinones.
Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using appropriate software.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound) dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, the principles of medicinal chemistry and the extensive research on related quinoxalinone analogs allow for informed predictions of its biological potential. The introduction of a fluorine atom at the 8-position is a strategic modification that could enhance its therapeutic properties. The experimental protocols provided in this guide offer a robust framework for the future evaluation of this compound and other novel quinoxalinone derivatives, paving the way for the development of new and effective therapeutic agents.
Comparative Analysis of 8-Fluoroquinoxalin-2-ol and 8-Chloroquinoxalin-2-ol: A Review of Available Data
A comprehensive comparative guide on the biological activities of 8-Fluoroquinoxalin-2-ol and 8-Chloroquinoxalin-2-ol is currently challenging to construct due to the limited availability of direct comparative studies and specific biological data for this compound in publicly accessible scientific literature. While the broader class of quinoxaline derivatives has been extensively studied for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, a head-to-head comparison of these two specific halogenated analogs is not well-documented.
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Various substitutions on the quinoxaline ring system have been shown to significantly modulate its biological activity. The introduction of halogen atoms, such as fluorine and chlorine, at different positions is a common strategy in drug design to alter the compound's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability, which in turn can influence its potency and selectivity.
General Biological Activities of Quinoxaline Derivatives
Research has consistently demonstrated that quinoxaline derivatives possess significant potential in drug development. They have been investigated for their efficacy as:
-
Anticancer Agents: Many quinoxaline derivatives have exhibited potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.
-
Antimicrobial Agents: The quinoxaline scaffold is a core component of several antibacterial and antifungal compounds.
-
Antiviral and Anti-inflammatory Agents: Certain derivatives have also shown promise in combating viral infections and modulating inflammatory pathways.
Focus on 8-Chloroquinoxalin-2-ol and Related Compounds
The Data Gap for this compound
A significant challenge in conducting a comparative analysis is the scarcity of published research on the specific biological activity of this compound. While the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity, the effects of this substitution at the 8-position of the quinoxalin-2-ol core have not been extensively reported.
Conclusion
At present, a detailed, data-driven comparison of the biological activity of this compound versus 8-Chloroquinoxalin-2-ol cannot be provided due to the lack of specific experimental data in the scientific literature. While the broader family of quinoxaline derivatives shows significant therapeutic promise, further research is required to elucidate the specific biological profiles of these two compounds. A direct comparative study, employing a battery of standardized biological assays, would be necessary to objectively evaluate their relative potency, selectivity, and potential mechanisms of action.
Without such data, any comparison would be speculative and would not meet the requirements of a scientific comparison guide based on experimental evidence. Researchers and drug development professionals interested in these specific compounds are encouraged to initiate studies to generate the necessary data for a meaningful comparative analysis.
References
A Comparative Guide to Confirming the Purity of 8-Fluoroquinoxalin-2-ol Samples
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 8-Fluoroquinoxalin-2-ol is a critical step in preclinical and clinical studies. The presence of impurities can significantly impact biological activity, toxicity, and overall study outcomes. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods.
The primary methods for determining the purity of organic compounds, such as this compound, include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
Workflow for Purity Confirmation
A systematic approach is essential for the comprehensive purity analysis of a newly synthesized or procured batch of this compound. The following workflow outlines the logical sequence of analysis.
Caption: Workflow for the purity confirmation of this compound samples.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity identification, or high-throughput screening.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Relative purity (% area), retention time of the main component and impurities. | High resolution, sensitive, suitable for routine analysis and quality control. | Requires a reference standard for quantification, destructive to the sample. |
| qNMR | The signal intensity is directly proportional to the number of nuclei.[2] | Absolute purity (w/w %), structural confirmation, and quantification of impurities.[2][3] | Non-destructive, provides structural information, does not always require a specific reference standard.[4] | Lower sensitivity compared to HPLC, requires a highly pure internal standard. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS.[1] | Molecular weight of the main component and impurities, fragmentation patterns for structural elucidation.[1] | High sensitivity and selectivity, powerful for identifying unknown impurities. | Can be complex to operate, quantification can be challenging without standards. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for a reversed-phase HPLC method suitable for quinoxalinone derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
This compound sample
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% TFA in water and mobile phase B as 0.1% TFA in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution can be used, for example, starting with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-350 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general procedure for determining the absolute purity of a sample using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the identification of potential impurities.
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
-
The same HPLC setup as described above.
Procedure:
-
LC Separation: Utilize the same HPLC method developed for purity analysis to separate the components of the sample.
-
MS Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ionization modes.
-
For targeted impurity analysis, tandem MS (MS/MS) can be performed on the ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Analyze the mass spectra corresponding to each chromatographic peak to determine the molecular weight of the parent compound and any impurities.
-
The fragmentation patterns can be compared with known structures or used to propose structures for unknown impurities.
-
Data Presentation and Comparison
Clear and concise data presentation is essential for comparing the purity of different batches of this compound.
Table 1: Representative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| 8-FQ-001 | |||
| Impurity 1 | 4.52 | 1,234 | 0.15 |
| This compound | 8.15 | 821,456 | 99.75 |
| Impurity 2 | 9.87 | 823 | 0.10 |
| 8-FQ-002 | |||
| Impurity 1 | 4.53 | 2,468 | 0.30 |
| This compound | 8.16 | 819,990 | 99.50 |
| Impurity 3 | 10.12 | 1,640 | 0.20 |
Table 2: Representative qNMR Purity Data
| Sample ID | Mass of Sample (mg) | Mass of Internal Standard (mg) | Purity of Internal Standard (%) | Calculated Purity (w/w %) |
| 8-FQ-001 | 15.23 | 5.12 | 99.9 | 99.6 |
| 8-FQ-002 | 14.88 | 5.05 | 99.9 | 99.3 |
Table 3: Representative LC-MS Impurity Identification
| Sample ID | Retention Time (min) | Observed m/z | Proposed Impurity Structure |
| 8-FQ-001 | 4.52 | 181.04 | Isomeric impurity |
| 8-FQ-002 | 10.12 | 197.03 | Dimerization product |
Signaling Pathway and Logical Relationship Diagrams
Visual representations can clarify complex relationships and workflows.
Logical Diagram for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
By employing these analytical techniques and following a structured workflow, researchers can confidently ascertain the purity of their this compound samples, ensuring the integrity and reliability of their scientific investigations.
References
In Vitro Efficacy of 8-Fluoroquinoxalin-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro evaluation of 8-Fluoroquinoxalin-2-ol, a novel compound within the quinoxaline class of heterocyclic molecules. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2] This document outlines proposed key in vitro assays to characterize the biological activity of this compound and compares its potential performance against established compounds in relevant therapeutic areas.
Postulated Biological Activities and Comparative Framework
Based on the activities of structurally related quinoxaline derivatives, this compound is hypothesized to exhibit inhibitory effects in several key signaling pathways implicated in disease. Structure-activity relationship (SAR) studies on similar quinoxaline scaffolds have indicated that substitutions on the benzene ring can significantly influence biological activity.[3] Specifically, the introduction of a fluorine atom at the 8-position may modulate the compound's potency and selectivity. This guide focuses on three primary areas of investigation: apoptosis signal-regulating kinase 1 (ASK1) inhibition, cytotoxicity against cancer cell lines, and cyclooxygenase-2 (COX-2) inhibition.
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical in vitro activity of this compound against established inhibitors. The data for the reference compounds are derived from existing literature, while the values for this compound are placeholders to be determined by experimentation.
| Compound | Target/Assay | IC50 (nM) | Cell Line(s) | Reference Compound(s) |
| This compound | ASK1 Kinase Inhibition | To be determined | N/A | Selonsertib (GS-4997) |
| Selonsertib (GS-4997) | ASK1 Kinase Inhibition | 26 | N/A | N/A |
| This compound | Cytotoxicity (MTT Assay) | To be determined | HCT-116, A549 | Doxorubicin |
| Doxorubicin | Cytotoxicity (MTT Assay) | 10 - 100 (cell line dependent) | HCT-116, A549 | N/A |
| This compound | COX-2 Inhibition | To be determined | N/A | Celecoxib |
| Celecoxib | COX-2 Inhibition | 40 | N/A | N/A |
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a general workflow for its in vitro evaluation.
Caption: Hypothesized inhibition of the ASK1 signaling pathway by this compound.
Caption: General experimental workflow for the in vitro characterization of this compound.
Experimental Protocols
Detailed methodologies for the proposed key experiments are provided below.
ASK1 Kinase Inhibition Assay
This assay will determine the ability of this compound to inhibit the enzymatic activity of Apoptosis Signal-regulating Kinase 1 (ASK1).
-
Principle: A common method for assessing kinase activity is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.
-
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound and reference inhibitor (e.g., Selonsertib)
-
96-well white plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in kinase assay buffer.
-
In a 96-well plate, add the ASK1 enzyme, the substrate (MBP), and the kinase assay buffer.
-
Add the test compounds (this compound) or reference inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cytotoxicity Assessment (MTT Assay)
This assay will evaluate the cytotoxic (cell-killing) effects of this compound on human cancer cell lines, such as HCT-116 (colon cancer) and A549 (lung cancer).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
HCT-116 and A549 human cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound and reference cytotoxic drug (e.g., Doxorubicin)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the reference drug in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
COX-2 Inhibition Assay
This assay will determine the selective inhibitory activity of this compound against the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.
-
Principle: The COX enzyme has two activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to PGH2. The peroxidase activity can be colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric substrate (TMPD)
-
This compound and a selective COX-2 inhibitor (e.g., Celecoxib)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 590 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the test compounds or reference inhibitor to the appropriate wells.
-
Pre-incubate the enzyme with the inhibitors for a short period (e.g., 10 minutes) at room temperature.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm over time (kinetic read) using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value. A parallel assay using the COX-1 isozyme should be run to determine selectivity.
-
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
comparing the efficacy of different synthetic routes to 8-Fluoroquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 8-Fluoroquinoxalin-2-ol, a key heterocyclic scaffold of interest in medicinal chemistry. The efficacy of each route is evaluated based on reaction yield, purity, and the complexity of the experimental procedure. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Condensation of 4-fluoro-1,2-phenylenediamine | Route 2: Cyclization of 2-((3-fluorophenyl)amino)-2-oxoacetate |
| Starting Materials | 4-fluoroaniline, Glyoxylic acid (or its ester) | 3-fluoroaniline, Diethyl oxalate |
| Key Intermediates | 4-fluoro-1,2-phenylenediamine | Ethyl 2-((3-fluorophenyl)amino)-2-oxoacetate |
| Overall Yield | High (potentially >75% over 3 steps) | Moderate to High |
| Purity of Final Product | Generally high after crystallization | Good, requires purification |
| Scalability | Feasible for large-scale synthesis | Potentially scalable |
| Reagent Availability & Cost | Starting materials are commercially available and relatively inexpensive. | Starting materials are commercially available. |
| Reaction Conditions | Involves nitration, reduction, and condensation steps. Requires handling of nitric/sulfuric acids and hydrogen gas. | Involves acylation and subsequent cyclization. Generally milder conditions. |
| Green Chemistry Aspect | Use of hazardous reagents (acids, Raney nickel). | Can be performed under relatively benign conditions. |
Route 1: Condensation of 4-fluoro-1,2-phenylenediamine with a C2 Synthon
This classical and high-yielding approach involves the initial synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, followed by its condensation with a suitable two-carbon synthon, such as glyoxylic acid or its ester, to form the quinoxalin-2-ol ring system.
Experimental Protocols
Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide
To a cooled (0-5 °C) and stirred mixture of 600 mL of acetic anhydride and 200 mL of glacial acetic acid, a solution of 150 g (1.35 mol) of 4-fluoroaniline in 100 mL of glacial acetic acid is gradually added. After 30 minutes, a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid is added dropwise, maintaining the temperature below 5 °C. Upon completion of the reaction (monitored by TLC), the reaction mixture is poured into 2000 mL of ice water. The precipitated yellow solid is filtered and dried to yield N-(4-fluoro-2-nitrophenyl)acetamide.
-
Yield: 83.9%[1]
Step 2: Synthesis of 4-fluoro-2-nitroaniline
A mixture of 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid is heated to reflux for 30 minutes. The reaction mixture is then poured into 2000 mL of ice water, leading to the precipitation of the product. The solid is filtered, washed with a sodium carbonate solution until neutral, and then with water. After drying, 4-fluoro-2-nitroaniline is obtained as an orange solid.
-
Yield: 89.6%[1]
Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine
In a 2000 mL reaction vessel, 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel are combined. The mixture is subjected to hydrogenation at room temperature under a hydrogen pressure of 1.0 MPa for 8 hours. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to give 4-fluoro-1,2-phenylenediamine as a gray-white solid.
-
Yield: 91.3%[1]
Step 4: Synthesis of this compound
A solution of 4-fluoro-1,2-phenylenediamine (1 mmol) in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of glyoxylic acid monohydrate (1.1 mmol) in the same solvent. The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC). The precipitated product is collected by filtration, washed with a small amount of cold solvent, and dried to afford this compound. For purification, recrystallization from a suitable solvent like ethanol can be performed.
Route 2: Intramolecular Cyclization of an N-Aryl-α-ketoamide
An alternative approach involves the synthesis of an N-aryl-α-ketoamide intermediate from 3-fluoroaniline, followed by an intramolecular cyclization to construct the quinoxalin-2-one ring. This method avoids the multi-step synthesis of the substituted o-phenylenediamine.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((3-fluorophenyl)amino)-2-oxoacetate
To a solution of 3-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane or toluene, diethyl oxalate (1.1 equivalents) is added. The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield ethyl 2-((3-fluorophenyl)amino)-2-oxoacetate.
Step 2: Synthesis of this compound
The ethyl 2-((3-fluorophenyl)amino)-2-oxoacetate (1 equivalent) is treated with a strong base such as sodium ethoxide or potassium tert-butoxide in a suitable solvent like ethanol or THF. The reaction mixture is heated under reflux to effect intramolecular cyclization. After completion of the reaction, the mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent can be performed for further purification to give this compound.
Workflow for Synthetic Route Selection
The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route based on key project requirements.
Caption: Decision workflow for selecting a synthetic route to this compound.
References
A Comparative Guide to the Validation of 19F NMR for Fluoroquinoxaline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the quantitative analysis of fluoroquinoxaline compounds. Fluoroquinoxalines are a significant class of heterocyclic compounds in drug discovery, and accurate quantification is crucial for their development and quality control. This document outlines the superior performance of 19F NMR, supported by experimental data and detailed protocols.
Introduction to 19F NMR for Fluoroaromatic Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful and highly specific tool for the analysis of fluorinated compounds. Its advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and even proton (¹H) NMR are particularly pronounced for the analysis of complex fluoroaromatic compounds such as fluoroquinoxalines. The key benefits include:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in sensitivity comparable to ¹H NMR.
-
Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral analysis, even in complex mixtures.[1]
-
Low Background Noise: The absence of endogenous fluorine in most biological and synthetic samples results in clean spectra with minimal background interference.[2]
-
Direct Quantification: Quantitative ¹⁹F NMR (qNMR) allows for direct measurement of the concentration of fluorinated analytes without the need for chromophores, which are required for UV-based detection in HPLC.
Performance Comparison: 19F NMR vs. Alternative Techniques
The validation of an analytical method is critical to ensure its accuracy, precision, and reliability. The following tables summarize the quantitative performance of ¹⁹F NMR in comparison to HPLC and ¹H NMR for the analysis of fluorinated aromatic compounds, demonstrating its suitability for fluoroquinoxaline analysis.
| Validation Parameter | 19F NMR | HPLC | ¹H NMR | References |
| Precision (RSD) | < 2.0% | < 5.0% | < 2.0% | [3][4] |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 | [4] |
| Limit of Detection (LOD) | 1.0 mmol/L | Dependent on chromophore | Similar to ¹⁹F NMR | [3] |
| Limit of Quantification (LOQ) | 3.0 mmol/L | Dependent on chromophore | Similar to ¹⁹F NMR | [3] |
| Analysis Time | ~10-30 minutes per sample | 15-45 minutes per sample | ~10-30 minutes per sample | [5] |
| Sample Preparation | Minimal (dissolution in deuterated solvent) | Requires mobile phase preparation and often solid-phase extraction | Minimal (dissolution in deuterated solvent) | [2] |
Table 1: Comparison of Analytical Performance. This table highlights the comparable or superior performance of 19F NMR in terms of precision and linearity, with the significant advantage of simpler sample preparation and independence from chromophoric properties.
Experimental Protocol: Quantitative 19F NMR of Fluoroquinoxaline Compounds
This section provides a detailed, step-by-step protocol for the quantitative analysis of a fluoroquinoxaline compound using ¹⁹F NMR.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluoroquinoxaline sample and a suitable internal standard (e.g., trifluorotoluene) into a clean, dry vial.
-
Dissolve the sample and internal standard in a known volume (typically 0.6 - 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Vortex the solution until fully dissolved and transfer it to a 5 mm NMR tube.
2. NMR Instrument Parameters:
The following parameters should be optimized for quantitative analysis, particularly the relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified to ensure full relaxation and accurate integration.[6]
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig (inverse-gated decoupling) | To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[6] |
| Pulse Angle | 90° | To maximize the signal-to-noise ratio.[1] |
| Relaxation Delay (D1) | ≥ 25 s (to be determined empirically) | To ensure complete spin-lattice relaxation for accurate signal integration.[3] |
| Acquisition Time (AQ) | 2-3 s | To obtain good digital resolution. |
| Number of Scans (NS) | 16 - 64 (depending on concentration) | To achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | Sufficient to cover all ¹⁹F signals | To avoid signal folding. |
| Temperature | 298 K (or as required) | To ensure consistent chemical shifts and relaxation times. |
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to the resulting spectrum.
-
Integrate the signals corresponding to the fluoroquinoxaline and the internal standard.
-
Calculate the concentration of the fluoroquinoxaline using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_analyte) * Purity_IS
Where:
-
N = number of fluorine atoms for the integrated signal
-
IS = Internal Standard
-
Visualization of Workflows and Pathways
Experimental Workflow for 19F qNMR Analysis
The following diagram illustrates the key steps in the quantitative analysis of fluoroquinoxaline compounds using ¹⁹F NMR.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
Navigating Cross-Reactivity: A Comparative Guide to 8-Fluoroquinoxalin-2-ol and its Analogs in Biological Assays
The quinoxaline scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of specific kinase inhibitors is a major focus of drug discovery. However, the high degree of conservation in the ATP-binding site of kinases presents a significant challenge, often leading to cross-reactivity of inhibitors among different kinase family members.
This guide explores the inhibitory activity of several substituted quinoxaline and quinoxalin-2-one derivatives against various kinases, providing valuable insights into the structure-activity relationships (SAR) that govern their potency and selectivity. While direct experimental data for 8-Fluoroquinoxalin-2-ol is absent from the public domain, the data presented for analogous compounds offer a framework for predicting its likely biological profile and potential for off-target interactions.
Comparative Analysis of Quinoxalin-2-one Derivatives
To illustrate the potential activity of this compound, this section presents data on the kinase inhibitory activity of various substituted quinoxalin-2-one and related quinoxaline derivatives. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against different kinases, extracted from published research.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 26e | Dibromo-substituted quinoxaline | ASK1 | 30.17 | [4] |
| 12d | Substituted quinoxaline | ASK1 | 49.63 | [4] |
| 12c | Substituted quinoxaline | ASK1 | 117.61 | [4] |
| 12b | Substituted quinoxaline | ASK1 | 502.46 | [4] |
| QW12 | Quinoxaline-arylfuran derivative | STAT3 (binding affinity, KD) | 67,300 | [5] |
| Compound 1 | Quinoxaline-2-carboxylic acid | Pim-1 | 74 | [1] |
| Compound 1 | Quinoxaline-2-carboxylic acid | Pim-2 | 2100 | [1] |
Table 1: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives. This table highlights the potent and varied activity of quinoxaline derivatives against different kinase targets. The substitutions on the quinoxaline core significantly influence the inhibitory potency.
Understanding the Experimental Approach
The data presented in this guide are derived from in vitro biological assays. A thorough understanding of the experimental protocols is crucial for interpreting the results and designing future studies.
General Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the synthesis of quinoxalin-2-one derivatives specifically, a common method is the reaction of an o-phenylenediamine with an α-ketoester. The general procedure is as follows:
-
Reaction Setup: A solution of the appropriately substituted o-phenylenediamine and an α-ketoester is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Condensation: The reaction mixture is typically heated under reflux for several hours to facilitate the condensation and cyclization to form the quinoxalin-2-one ring system.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired quinoxalin-2-one derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Assay Components: The assay is performed in a multi-well plate and includes the kinase enzyme, a specific substrate peptide, and ATP.
-
Compound Incubation: The test compounds (at various concentrations) are pre-incubated with the kinase enzyme to allow for binding.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Signal Detection: After the incubation period, a detection reagent is added that contains luciferase. The luciferase enzyme catalyzes a reaction that produces light, and the intensity of the light is proportional to the amount of ATP remaining in the well.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Visualizing Biological Pathways and Experimental Workflows
To further aid in the understanding of the context of this research, the following diagrams illustrate a simplified kinase signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
Figure 1. A simplified representation of a generic kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Safety Operating Guide
Proper Disposal of 8-Fluoroquinoxalin-2-ol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 8-Fluoroquinoxalin-2-ol, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this chemical.
I. Hazard and Safety Information
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] |
| Hygiene Measures | Wash hands thoroughly after handling.[1][2] |
II. Chemical Waste Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] It is classified as a halogenated organic compound and should be treated as hazardous waste.[3][4]
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3]
-
Do not mix this compound waste with non-halogenated chemical waste to avoid unnecessary and costly disposal procedures for the entire mixture.[4]
-
Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.
-
-
Container Management:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[3][5]
-
The container must be in good condition and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[5][6]
-
Keep the waste container closed at all times, except when adding waste.[3][5]
-
-
Waste Accumulation and Storage:
-
Disposal Procedure:
-
Once the waste container is full, arrange for pickup and disposal by a certified hazardous waste disposal company.[1][2][8]
-
Complete all required waste disposal paperwork, accurately listing the contents of the container.[6]
-
Never dispose of this compound down the drain or in regular trash.[2][7][9]
-
Table 2: Waste Characterization and Disposal Route
| Waste Type | Hazard Classification | Container Type | Disposal Route |
| Solid this compound | Halogenated Organic Solid, Irritant | Labeled, sealed, and chemically resistant container. | Licensed Hazardous Waste Contractor |
| Solutions of this compound | Halogenated Organic Liquid, Irritant | Labeled, sealed, and chemically resistant container with secondary containment. | Licensed Hazardous Waste Contractor |
| Contaminated Labware (disposable) | Halogenated Organic Solid Waste | Labeled, sealed plastic bag or container. | Licensed Hazardous Waste Contractor |
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling 8-Fluoroquinoxalin-2-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Fluoroquinoxalin-2-ol. The following procedures are based on best practices for handling similar quinoxaline derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield is required when there is a risk of splashing or explosion. | Must meet AS/NZS 1337.1, EN166, or national equivalent standards.[1] |
| Hands | Chemical-resistant, impervious gloves (e.g., Neoprene/Nitrile). | Inspect gloves before each use and dispose of them after contact with the chemical.[2] |
| Body | A Nomex® laboratory coat or a poly-coated gown. | Lab coats should be buttoned and fit properly to cover as much skin as possible.[2][3] |
| Feet | Closed-toe, closed-heel shoes. | Shoes should cover the entire foot; no holes in the top.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is required. | A surgical N-95 respirator can provide both respiratory and splash protection.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Before handling, obtain special instructions and read all safety precautions.
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not get the substance in your eyes, on your skin, or on your clothing.[4][5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is in a flammable solvent.[6]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]
-
Keep the container locked up or in an area accessible only to qualified or authorized personnel.
-
Protect from light.
4. In Case of a Spill:
-
Minor Spills:
-
Clean up all spills immediately.[1]
-
Wear appropriate PPE, including impervious gloves and safety glasses.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Vacuum up the spilled material with an explosion-proof machine and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
-
Major Spills:
Disposal Plan
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. gerpac.eu [gerpac.eu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
